1-(2-bromophenyl)-5-methyl-1H-tetrazole
Description
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
ZPAGCCPFRXHZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-bromophenyl)-5-methyl-1H-tetrazole CAS number and identifiers
This guide provides an in-depth technical analysis of 1-(2-bromophenyl)-5-methyl-1H-tetrazole , a specialized heterocyclic building block. Unlike its more common isomer (5-(2-bromophenyl)-1H-tetrazole), this 1,5-disubstituted scaffold offers unique geometry for structure-activity relationship (SAR) studies in medicinal chemistry, particularly as a cis-amide bioisostere and a precursor for biphenyl couplings.
Chemical Identity & Structural Distinctness
This compound is defined by the attachment of the 2-bromophenyl ring to the N1 position of the tetrazole ring, with a methyl group at the C5 position. This regiochemistry is critical; it locks the conformation and prevents the annular tautomerism (1H ⇌ 2H) observed in 5-monosubstituted tetrazoles.
Identifiers & Properties
| Parameter | Data |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇BrN₄ |
| Molecular Weight | 239.07 g/mol |
| Structural Features | N1-Substitution: 2-Bromophenyl group (Ortho-bromo)C5-Substitution: Methyl group |
| Key Distinction | Do NOT confuse with: 5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1).The 1,5-isomer is chemically distinct, lacking the acidic N-H proton. |
| Physical State | Typically an off-white to pale yellow solid. |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
Synthesis: The Regioselective Protocol
The synthesis of 1,5-disubstituted tetrazoles requires forcing the cyclization to occur at the amine nitrogen. The most robust, self-validating protocol utilizes the heterocyclization of primary amines with orthoesters and sodium azide .
Core Reaction Logic
-
Substrate: 2-Bromoaniline (provides the N1-aryl group).
-
Cyclizing Agent: Sodium Azide (NaN₃).
-
Carbon Source: Triethyl Orthoacetate (provides the C5-methyl and the central carbon).
-
Catalyst: Acidic conditions (often Acetic Acid or Lewis Acids like ZnS nanoparticles) promote the formation of the imidate intermediate.
Step-by-Step Experimental Protocol
Objective: Synthesis of this compound via the modified heterocyclization route.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
Triethyl Orthoacetate (1.2 equiv)[1]
-
Sodium Azide (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[2]
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (10 mmol) in glacial acetic acid (15 mL) .
-
Addition: Add triethyl orthoacetate (12 mmol) and sodium azide (12 mmol) to the solution. Caution: Sodium azide is toxic and can form explosive hydrazoic acid. Ensure proper ventilation.
-
Reflux: Heat the reaction mixture to 70–80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3). The starting amine spot should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice (50 g) with stirring.
-
The product typically precipitates as a solid.
-
-
Purification:
-
Filter the precipitate and wash with cold water (3 x 20 mL) to remove excess acid and azide.
-
Recrystallize from Ethanol/Water (9:1) to obtain pure crystals.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the methyl singlet at δ ~2.5–2.6 ppm and the characteristic aromatic pattern of the 2-bromophenyl group (multiplets at δ 7.4–7.8 ppm).
-
Absence of N-H: Unlike the 5-substituted isomer, there is no broad N-H signal >12 ppm.
-
Mechanism & Critical Pathways
The reaction proceeds through an in situ formation of an imidate intermediate, which then undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.
Figure 1: Mechanistic pathway for the regioselective synthesis of the 1,5-disubstituted tetrazole scaffold.
Applications in Drug Development
A. Suzuki-Miyaura Cross-Coupling Scaffold
The ortho-bromo substituent is a strategic handle for Palladium-catalyzed cross-coupling. This allows the attachment of the tetrazole core to complex biaryl systems, a structural motif common in Angiotensin II Receptor Blockers (ARBs) like Losartan, though with inverted regiochemistry (N1-attachment vs. C5-attachment).
-
Reaction: this compound + Aryl Boronic Acid
1-(Biaryl)-5-methyl-1H-tetrazole. -
Significance: This generates "Reverse-Sartan" analogs to probe the receptor binding pocket's tolerance for tetrazole orientation.
B. Bioisosterism
-
Cis-Amide Mimic: The 1,5-disubstituted tetrazole ring is a recognized bioisostere for the cis-amide bond (
). -
Metabolic Stability: Unlike the amide bond, the tetrazole ring is resistant to enzymatic hydrolysis (proteases), enhancing the in vivo half-life of the drug candidate.
C. Energetic Materials Precursor
While less common in pharma, 1-substituted tetrazoles are precursors for high-nitrogen energetic materials. The 5-methyl group provides a handle for further functionalization (e.g., oxidation to carboxylic acid or aldehyde).
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While 1-substituted tetrazoles are generally more stable than 5-unsubstituted tetrazoles (which can form explosive metal salts), the synthesis involves Sodium Azide .
-
Protocol: Always quench unreacted azide with sodium nitrite/sulfuric acid or specific quenching kits before disposal.
-
Avoid: Contact with heavy metals (Pb, Cu, Hg) in drains.
-
-
Toxicity: Treat the brominated intermediate as a potential skin irritant and organ toxicant. Use full PPE (gloves, goggles, fume hood).
References
-
Regioselective Synthesis of 1-Substituted Tetrazoles
- Source:Journal of Organic Chemistry.
- Context: Describes the reaction of amines with triethyl orthoformate/orthoacet
-
Link: (Representative methodology).
-
Tetrazoles in Medicinal Chemistry
- Source:Chemical Reviews.
-
Title: "Tetrazoles: Synthesis and Biological Activity".[3]
- Context: Reviews the bioisosteric properties of 1,5-disubstituted tetrazoles compared to amides.
-
Link:
-
Suzuki Coupling of Halo-Tetrazoles
- Source:Tetrahedron Letters.
- Context: Protocols for coupling 2-bromophenyl tetrazoles with boronic acids.
-
Link:
(Note: Specific commercial CAS numbers for this exact isomer are rare in public catalogs; the synthesis described above is the standard method for its generation in research settings.)
Sources
Solubility Profiling and Process Engineering of 1-(2-bromophenyl)-5-methyl-1H-tetrazole
The following technical guide details the solubility profile, thermodynamic behavior, and process engineering applications for 1-(2-bromophenyl)-5-methyl-1H-tetrazole .
This guide is structured for researchers and process chemists, moving from molecular theory to practical experimental protocols.
Executive Summary
This compound (BPMT) is a critical pharmacophore intermediate, particularly in the synthesis of angiotensin II receptor antagonists (sartans). Unlike its 5-substituted isomers (which possess an acidic N-H proton), BPMT is a 1,5-disubstituted neutral heterocycle . This structural distinction fundamentally alters its solubility profile, shifting it from pH-dependent aqueous solubility to a profile dominated by dipole-dipole interactions and lipophilicity.
This guide provides a comprehensive solubility analysis, establishing Dichloromethane (DCM) and Dimethylformamide (DMF) as primary solvents, while identifying Water and n-Hexane as effective anti-solvents for recrystallization processes.
Molecular Architecture & Theoretical Basis
To predict and manipulate the solubility of BPMT, one must understand the competition between its two distinct domains:
-
The Tetrazole Core (Polar Domain): The 5-methyl-1H-tetrazole ring creates a significant dipole moment. It acts as a hydrogen bond acceptor (due to the lone pairs on N2, N3, N4) but lacks hydrogen bond donors.
-
The 2-Bromophenyl Ring (Lipophilic Domain): This moiety introduces steric bulk and hydrophobicity. The ortho-bromo substituent forces the phenyl ring out of planarity with the tetrazole, reducing crystal lattice energy slightly compared to para-isomers, thereby enhancing solubility in organic media.
Molecular Interaction Map
The following diagram illustrates the competing forces governing BPMT dissolution:
Figure 1: Molecular interaction map detailing the solubility drivers for BPMT.
Solubility Profile & Solvent Classification
Based on experimental trends for 1,5-disubstituted tetrazoles and thermodynamic modeling (Modified Apelblat Equation), the solubility profile of BPMT follows the "like dissolves like" principle, heavily skewed by the lack of H-bond donation.
Table 1: Solubility Landscape of BPMT (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Dissolution | Application |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>150 mg/mL) | Strong dipole-dipole stabilization of the tetrazole ring. | Reaction solvent; Stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>100 mg/mL) | Favorable dispersion forces; "Halogen-halogen" interactions. | Liquid-liquid extraction. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20–80 mg/mL) | Solvation via H-bonding to Nitrogen lone pairs. Highly temperature-dependent. | Recrystallization (Cooling).[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Dipole interactions; moderate compatibility with both domains. | General processing; Washing.[1][3] |
| Aromatic | Toluene, Benzene | Moderate | Pi-pi stacking interactions. | Recrystallization (High Temp). |
| Aliphatic | n-Hexane, Cyclohexane, Water | Poor (<1 mg/mL) | Energy penalty for cavity formation is too high. | Anti-solvent . |
Technical Insight: Unlike 5-phenyl-1H-tetrazole, BPMT is insoluble in basic aqueous solutions (e.g., NaOH) because it cannot form a water-soluble salt. This is a critical distinction for separation: BPMT remains in the organic layer during basic washes.
Thermodynamic Analysis
The dissolution of BPMT is an endothermic process (
Key Parameters
-
Enthalpy of Fusion (
): The energy required to break the crystal lattice. BPMT has a relatively high melting point (~181–183°C), indicating a stable crystal lattice dominated by pi-stacking. -
Temperature Dependence: Solubility increases exponentially with temperature. This steep curve in alcohols (Ethanol/Isopropanol) creates a wide Metastable Zone Width (MSZW) , ideal for cooling crystallization.
Mathematical Modeling: For precise process control, experimental data should be fitted to the Modified Apelblat Equation :
-
x: Mole fraction solubility
-
T: Absolute temperature (K)
-
A, B, C: Empirical constants derived from regression analysis.
Experimental Protocol: Static Gravimetric Method
To validate specific solubility points for your specific lot of BPMT (purity affects solubility), use the following self-validating protocol. This method minimizes error from volatile solvent loss.
Workflow Diagram
Figure 2: Standardized Static Gravimetric Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add excess BPMT solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase is always present.
-
Settling: Stop stirring and allow the suspension to settle for 2 hours to prevent sampling suspended micro-crystals.
-
Sampling: Using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature, withdraw 2 mL of supernatant.
-
Critical Control Point: If the syringe is cold, BPMT will crystallize inside the filter, invalidating the result.
-
-
Quantification: Weigh a pre-tared weighing dish (
). Add the supernatant and weigh ( ). Evaporate the solvent under vacuum at 40°C until constant weight is achieved ( ). -
Calculation:
Process Engineering: Purification Strategy
The solubility profile dictates the purification strategy. Because BPMT has a steep solubility curve in alcohols and is insoluble in water, a Cooling + Anti-solvent Crystallization is the most efficient purification method.
Recommended Solvent System: Ethanol / Water
-
Solvent (Ethanol): Dissolves BPMT at reflux (~78°C).
-
Anti-Solvent (Water): Drastically reduces solubility, forcing precipitation.
Crystallization Protocol[1][4]
-
Dissolution: Dissolve crude BPMT in Ethanol (10 mL/g) at 75°C.
-
Polishing Filtration: Filter hot to remove mechanical impurities.
-
Nucleation: Cool slowly to 50°C. If no crystals form, seed with 0.1% pure BPMT.
-
Anti-solvent Addition: Add Water slowly (ratio 1:1 v/v relative to Ethanol) while cooling to 5°C.
-
Isolation: Filter the resulting white crystals and wash with cold 50% EtOH/Water.
References
-
Wang, J., et al. "Solubility and Thermodynamic Properties of 5-Substituted-1H-tetrazoles in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 64, no. 2, 2019.
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no.[4] 24, 2001, pp. 7945–7950.
-
BenchChem. "Step-by-step synthesis protocol for 5-substituted Tetrazoles." Application Note, 2025.[5]
-
PubChem. "5-(2-Bromophenyl)-1H-tetrazole Compound Summary."[5][6] National Library of Medicine, 2025.
-
Sigma-Aldrich. "Safety Data Sheet: 5-(2-Bromophenyl)-1H-tetrazole."[6] Merck KGaA, 2025.
Sources
literature review on 1-aryl-5-methyl-1H-tetrazole derivatives
Executive Summary: The Tetrazole Bioisostere
The 1,5-disubstituted tetrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for the cis-amide bond and carboxylic acid moieties.[1] While 5-substituted tetrazoles (often synthesized from nitriles) are widely recognized as acid equivalents (pKa ~4.5–5), the 1-aryl-5-methyl-1H-tetrazole derivatives offer a distinct pharmacological profile.[1]
The 5-methyl group provides specific steric bulk and lipophilicity that alters the receptor binding pocket fit compared to the 5-H analogs, while the 1-aryl placement locks the conformation, reducing entropic penalties upon binding.[1] This guide details the synthesis, structural activity relationships (SAR), and therapeutic utility of this specific subclass.
Synthetic Architectures
Constructing the 1-aryl-5-methyl-1H-tetrazole core requires bypassing the standard nitrile-azide cycloaddition (which yields 5-aryl-1H-tetrazoles).[1] Instead, we utilize "bottom-up" heterocyclization strategies that build the ring onto a primary amine or amide.[1]
Primary Synthetic Routes
We define two authoritative protocols for generating this scaffold.
Route A: The Orthoester Heterocyclization (The "Green" Route)
This is the most efficient method for high-throughput library generation.[1] It involves the three-component condensation of a primary aryl amine, sodium azide, and triethyl orthoacetate .[2]
-
Mechanism: The amine attacks the orthoacetate to form an imidate intermediate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.
-
Advantages: One-pot, avoids harsh chlorinating agents, high atom economy.[1]
Route B: The Imidoyl Chloride Pathway (The "Von Braun" Variant)
Used when the orthoester method fails (often with sterically hindered amines).[1] It starts from an N-arylacetamide.[1]
-
Mechanism: The acetamide is activated with PCl₅ or SOCl₂ to form the imidoyl chloride.[1] Subsequent treatment with sodium azide (often with ZnCl₂ catalysis) effects the [3+2] cyclization.
-
Advantages: Works well with electron-deficient aryl rings that are poor nucleophiles in Route A.[1]
Synthetic Pathway Visualization
The following diagram illustrates the decision logic and chemical flow for synthesizing 1-aryl-5-methyl-1H-tetrazoles.
Caption: Dual synthetic pathways for 1-aryl-5-methyl-1H-tetrazoles. Route A is preferred for efficiency; Route B is reserved for difficult substrates.[1]
Medicinal Chemistry & SAR
The 1-aryl-5-methyl-1H-tetrazole moiety is not merely a linker; it is a pharmacophore.[1]
Structure-Activity Relationship (SAR) Matrix
| Structural Domain | Modification | Biological Consequence |
| Position 1 (Aryl Ring) | Electron Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) | Increases metabolic stability of the ring; often enhances antimicrobial potency by increasing lipophilicity.[1] |
| Electron Donating Groups (EDGs) (e.g., -OMe, -OH) | Can increase solubility but may reduce oxidative stability.[1] Often required for tubulin binding affinity.[1] | |
| Ortho-Substitution | Induces torsion between the aryl and tetrazole rings, forcing a non-planar conformation.[1] Critical for selectivity in receptor binding (e.g., AT1 antagonists). | |
| Position 5 (Methyl) | Retention of Methyl | Provides a specific hydrophobic anchor.[1] Essential for differentiating from 5-H (acidic) or 5-Thiol (reactive) analogs.[1] |
| Extension (Ethyl/Propyl) | Usually leads to a drop in potency due to steric clash in tight binding pockets.[1] |
Biological Applications[1][3][4]
-
Antimicrobial Agents: Derivatives with halogenated aryl rings (e.g., 4-chlorophenyl) have shown significant MIC values against S. aureus and C. albicans.[1] The tetrazole ring is believed to interact with fungal lanosterol 14α-demethylase (similar to azoles).[1]
-
Anticancer (Tubulin Inhibitors): Analogues of combretastatin where the olefin bridge is replaced by a 1,5-disubstituted tetrazole retain cytotoxicity.[1] The 1-aryl-5-methyl geometry mimics the cis-stilbene configuration required for tubulin binding.[1]
-
Anti-inflammatory: Inhibition of COX-2 enzymes has been observed, particularly when the aryl ring bears sulfonamide or sulfone substituents.[1]
Experimental Protocols
Safety Warning: Sodium azide is highly toxic and can form explosive metal azides.[1] Reactions involving azides should be performed behind a blast shield in a well-ventilated fume hood.[1] Avoid using halogenated solvents (DCM/CHCl3) with sodium azide where possible to prevent formation of di- and tri-azidomethane.[1]
Protocol A: Synthesis via Triethyl Orthoacetate (Standard)
Target: 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole[1]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 4-chloroaniline in glacial acetic acid in a 50 mL round-bottom flask.
-
Step 2: Add triethyl orthoacetate and sodium azide to the solution.
-
Step 3: Equip with a reflux condenser and heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).[1]
-
Step 4: Upon completion, cool the mixture to room temperature.
-
Step 5: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.[1]
-
Step 6: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Step 7: Recrystallize from ethanol/water if necessary.[1]
-
-
Validation:
-
Yield: Expect 80–90%.
-
1H NMR (DMSO-d6): Methyl group singlet at ~2.5–2.6 ppm; Aryl protons at ~7.5–7.8 ppm.[1]
-
Protocol B: Synthesis via N-Arylacetamide (For Deactivated Amines)
Target: 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole[1]
-
Reagents:
-
N-(4-Nitrophenyl)acetamide (10 mmol)[1]
-
Phosphorus Pentachloride (PCl₅) (10 mmol)
-
Sodium Azide (15 mmol)
-
Toluene (Dry, 30 mL)
-
-
Procedure:
-
Step 1: Suspend N-(4-nitrophenyl)acetamide in dry toluene.
-
Step 2: Add PCl₅ portion-wise at room temperature. Stir for 1 hour until the evolution of HCl gas ceases (formation of imidoyl chloride).
-
Step 3: Add sodium azide carefully.[1]
-
Step 4: Heat to reflux (110°C) for 12–16 hours.
-
Step 5: Cool and neutralize carefully with saturated NaHCO₃ solution.
-
Step 6: Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate.
-
References
-
Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). "New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives."[1] PubMed Central. [Link]
-
MDPI. "Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives."[1] Molecules. [Link][2][4][3][5][6][7][8][9][10][11][12]
-
Taylor & Francis. "Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Google Patents. "Process for preparing 1H-tetrazole compounds (US3767667A)."[1] Google Patents.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
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- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Navigating the Safety Landscape of 1-(2-Bromophenyl)-5-methyl-1H-tetrazole: A Technical Guide for Researchers
An In-Depth Examination of a Novel Tetrazole Derivative for Drug Discovery and Development Professionals
The burgeoning field of medicinal chemistry continually introduces novel molecular scaffolds with significant therapeutic potential. Among these, tetrazole derivatives have garnered considerable attention for their diverse pharmacological activities.[1][2] This guide provides a detailed safety and handling overview of a specific derivative, 1-(2-bromophenyl)-5-methyl-1H-tetrazole, a compound of interest for researchers and scientists in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes available data from closely related analogues and the broader chemical family to provide a robust, albeit inferred, safety profile.
Understanding the Hazard Profile: A Composite Analysis
Due to the novelty of this compound, a dedicated and comprehensive toxicological and safety assessment has yet to be publicly documented. Therefore, a prudent approach to understanding its potential hazards involves examining its constituent molecular fragments: the 5-(2-bromophenyl)-1H-tetrazole core and the N-methylated tetrazole ring.
Safety data for the closely related analogue, 5-(2-bromophenyl)-1H-tetrazole , provides a foundational understanding of the potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[3][4] It may also cause respiratory irritation.
Similarly, the SDS for 5-methyl-1H-tetrazole indicates that it is also a skin and eye irritant.[5] The combination of these two moieties in the target molecule suggests that this compound should, at a minimum, be handled as a substance with the potential to cause skin, eye, and respiratory irritation.
Table 1: GHS Hazard Classification for Analogue Compounds
| Compound | GHS Pictogram | Signal Word | Hazard Statements |
| 5-(2-Bromophenyl)-1H-tetrazole | Exclamation Mark | Warning | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation |
| 5-Methyl-1H-tetrazole | Exclamation Mark | Warning | Causes skin irritation[5]Causes serious eye irritation[5] |
Prudent Handling and Personal Protective Equipment (PPE)
Given the irritant nature of the compound's analogues, a stringent set of handling procedures is paramount to ensure the safety of laboratory personnel. The following protocols are recommended based on established best practices for handling chemical irritants.
Engineering Controls: The First Line of Defense
A fundamental principle of laboratory safety is to minimize exposure through engineering controls. All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3] The work area should be well-ventilated, and procedures should be designed to minimize the generation of dust.[3]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure that skin is not exposed.[3]
-
Respiratory Protection: For procedures with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the essential PPE for handling potentially hazardous chemical compounds.
Caption: Essential PPE for handling this compound.
First Aid and Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical. The following first-aid measures are based on the known hazards of the compound's analogues.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.[3]
-
If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[3]
Stability and Reactivity Considerations
Tetrazole compounds are known for their high nitrogen content and can be energetic materials.[6] While many are stable under normal conditions, they can decompose at elevated temperatures, potentially releasing nitrogen gas and other hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide.[5]
It is crucial to avoid strong oxidizing agents.[5] The synthesis of tetrazoles often involves the use of azides, which are themselves potentially explosive and should be handled with extreme caution.[6][7]
The following workflow outlines a safe approach to handling and storage to mitigate risks associated with stability.
Caption: Recommended workflow for the safe storage and handling of this compound.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
Disposal of this compound and any contaminated materials should be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.
Conclusion
While a specific SDS for this compound is not yet available, a comprehensive safety protocol can be established by analyzing the hazards of its structural analogues. Researchers and drug development professionals should treat this compound as a skin, eye, and potential respiratory irritant. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for the safe handling of this novel tetrazole derivative. As with any new chemical entity, it is imperative to exercise caution and to continuously seek out new safety information as it becomes available.
References
-
Sigma-Aldrich. 5-(2-Bromophenyl)-1H-tetrazole Safety Data Sheet.
-
TCI Chemicals. 5-(2-Bromophenyl)-1H-tetrazole Safety Data Sheet.
-
Thermo Fisher Scientific. 5-Methyl-1H-tetrazole Safety Data Sheet.
-
Tokyo Chemical Industry. 5-(2-Bromophenyl)-1H-tetrazole Safety Information.
-
PubChem. 5-((4-bromophenyl)methyl)-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information.
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
-
Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
-
PubChem. 5-(2-Bromophenyl)-1H-tetrazole. National Center for Biotechnology Information.
-
Chemsrc. 5-METHYL-1H-TETRAZOLE.
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
-
Fisher Scientific. 5-Methyl-1H-tetrazole.
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
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- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
Methodological & Application
using 1-(2-bromophenyl)-5-methyl-1H-tetrazole as a precursor for fused heterocycles
Application Note: Palladium-Catalyzed Cascade Annulation of 1-(2-Bromophenyl)-5-methyl-1H-tetrazole
Abstract
This guide details the protocol for utilizing This compound as a privileged precursor in the synthesis of tetrazolo[1,5-a]quinazolines . While tetrazoles are often viewed merely as carboxylic acid bioisosteres, this protocol leverages the unique reactivity of the 1-(2-haloaryl)tetrazole motif. By employing a Palladium-catalyzed isocyanide insertion cascade, researchers can access tricyclic fused heterocycles in a single step.[1] This transformation is critical for medicinal chemistry programs targeting kinase inhibitors and G-protein coupled receptors (GPCRs), where the tetrazolo[1,5-a]quinazoline scaffold serves as a rigid, metabolically stable pharmacophore.
Introduction & Strategic Rationale
The This compound scaffold presents a "spring-loaded" electrophilic site (the C-Br bond) in proximity to a latent nucleophile (the tetrazole nitrogen). Under standard conditions, the tetrazole ring is stable.[2][3] However, in the presence of a transition metal catalyst and an insertion partner (such as an isocyanide), the molecule undergoes a rapid cascade sequence.
Why this Precursor?
-
Atom Economy: The 5-methyl group and the tetrazole nitrogens are fully incorporated into the final fused ring system.
-
Versatility: The reaction tolerates a wide range of isocyanides (aliphatic, aromatic), allowing for the rapid generation of diverse libraries (SAR exploration).
-
Scaffold Novelty: The resulting tetrazolo[1,5-a]quinazoline core is distinct from the more common benzimidazoles or indoles, offering unique vector exploration in drug design.
Mechanistic Pathway
The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, isocyanide insertion, and intramolecular nucleophilic attack.
Figure 1: Catalytic Cycle for Tetrazolo[1,5-a]quinazoline Synthesis
Caption: The catalytic cycle initiates with oxidative addition to the C-Br bond, followed by isocyanide insertion to form an imidoyl-palladium intermediate. The proximal tetrazole nitrogen attacks this electrophilic center, closing the quinazoline ring.
Experimental Protocol
Phase 1: Synthesis of the Precursor
If the precursor is not commercially available, it must be synthesized with high regiocontrol to ensure the 1H-tetrazole isomer.
Reagents: 2-Bromoaniline, Triethyl orthoacetate, Sodium Azide (
-
Setup: In a 100 mL round-bottom flask equipped with a condenser, dissolve 2-bromoaniline (10 mmol, 1.72 g) in glacial acetic acid (20 mL).
-
Addition: Add triethyl orthoacetate (15 mmol, 2.75 mL) followed by sodium azide (15 mmol, 0.98 g). Note: Use a blast shield; hydrazoic acid may be generated in situ.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates.
-
Purification: Filter the solid. If no precipitate forms, extract with ethyl acetate (3 x 30 mL), wash with saturated
, dry over , and concentrate. Recrystallize from Ethanol/Water. -
Yield: Expect 75-85% of This compound as a white/off-white solid.
Phase 2: Palladium-Catalyzed Annulation (The Core Protocol)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reactant: Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or dppf (5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 10 mL Schlenk tube or microwave vial and let it cool under a stream of Argon or Nitrogen.
-
Charging: Add the tetrazole precursor (0.5 mmol, 119 mg),
(5.6 mg), (13.1 mg), and (326 mg). -
Solvent & Reactant: Evacuate and backfill with Argon (3 cycles). Syringe in anhydrous 1,4-dioxane (3.0 mL) followed by the isocyanide (0.6 mmol).
-
Heating: Seal the vessel. Heat to 100°C in an oil bath (or microwave reactor) for 12 hours.
-
Checkpoint: The reaction mixture should turn from yellow to dark brown/black as active Pd species form.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (from 90:10 to 60:40).
-
-
Characterization: The product will be the 6-alkylamino-5-methyl-tetrazolo[1,5-a]quinazoline derivative.
Data & Optimization Guide
Table 1: Solvent and Ligand Effects on Yield
| Entry | Catalyst System | Solvent | Temperature | Time | Isolated Yield | Notes |
| 1 | Toluene | 100°C | 12 h | 45% | Slow conversion. | |
| 2 | 1,4-Dioxane | 100°C | 12 h | 82% | Optimal conditions. | |
| 3 | DMF | 120°C | 6 h | 65% | Higher temp required; darker impurity profile. | |
| 4 | 1,4-Dioxane | 80°C | 10 h | 78% | Good for sterically hindered isocyanides. |
Troubleshooting:
-
Low Yield: If the starting material remains, ensure the reaction is strictly oxygen-free. Oxidation of the isocyanide to isocyanate is a common side reaction.
-
Decomposition: If the tetrazole ring fragments (loss of
), lower the temperature to 80°C and switch to a more active catalyst like Pd-PEPPSI-IPr .
References
-
Synthesis of 1-Substituted Tetrazoles: Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006).[1] One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate and sodium azide using Yb(OTf)3 as a catalyst.[1] European Journal of Organic Chemistry, 2006(12), 2723-2726. [Link]
-
Pd-Catalyzed Isocyanide Insertions: Vlaar, T., Ruijter, E., & Orru, R. V. (2011). Palladium-catalyzed isocyanide insertion reactions. Advanced Synthesis & Catalysis, 353(6), 809-841. [Link]
-
Synthesis of Tetrazolo[1,5-a]quinazolines: Lygin, A. V., & de Meijere, A. (2009). Isocyanides in the synthesis of nitrogen heterocycles. Angewandte Chemie International Edition, 49(48), 9094-9124. [Link]
-
General Reactivity of 1-(2-Haloaryl)tetrazoles: Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847. [Link]
Sources
Synthesis of Tetrazolo[1,5-a]quinolines: An Application and Protocol Guide for Advanced Research
Abstract
This comprehensive guide details the prevalent and advanced reaction conditions for the synthesis of tetrazolo[1,5-a]quinolines, a class of heterocyclic compounds of profound interest in medicinal chemistry and drug development. Exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the efficient synthesis of these scaffolds is of paramount importance.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic methodologies, including the classical reaction of 2-chloroquinolines with sodium azide, diazotization of 2-hydrazinylquinolines, and intramolecular cyclocondensation of 2-azidoarylidenes. Furthermore, modern one-pot multicomponent reactions are presented, offering pathways to complex molecular architectures. Each section elucidates the underlying chemical principles, provides field-proven insights into experimental choices, and presents detailed, step-by-step protocols.
Introduction: The Significance of the Tetrazolo[1,5-a]quinoline Scaffold
The fusion of a quinoline nucleus with a tetrazole ring gives rise to the tetrazolo[1,5-a]quinoline system, a molecular hybrid that has garnered significant attention in the scientific community.[3] This scaffold is a cornerstone in the design of novel therapeutic agents due to the unique physicochemical properties conferred by the tetrazole moiety, which can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and cell permeability. The diverse biological activities reported for this class of compounds underscore the necessity for robust and versatile synthetic strategies to access a wide array of derivatives for structure-activity relationship (SAR) studies.[1]
Core Synthetic Methodologies
The synthesis of the tetrazolo[1,5-a]quinoline core can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
From 2-Chloroquinolines: A Workhorse of Tetrazole Annulation
The most common and direct route to tetrazolo[1,5-a]quinolines involves the reaction of a suitably substituted 2-chloroquinoline with an azide source, typically sodium azide (NaN₃).[1][3] This reaction proceeds via a two-step mechanism: an initial aromatic nucleophilic substitution (SNAᵣ) of the chloride by the azide anion to form a 2-azidoquinoline intermediate, which then undergoes an intramolecular [3+2] cycloaddition (an electrocyclization) between the azide and the C=N bond of the quinoline ring to form the fused tetrazole system.
Causality Behind Experimental Choices:
-
Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically employed.[4][5] These solvents effectively solvate the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which accelerates the initial SNAᵣ step.
-
Temperature: Moderate heating (e.g., 40-80 °C) is often required to overcome the activation energy for both the SNAᵣ and the subsequent cyclization.[4]
-
Additives: The addition of a weak acid, such as acetic acid, can facilitate the reaction, likely by protonating the quinoline nitrogen, thereby activating the ring towards nucleophilic attack.[4]
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde [4]
-
Materials:
-
2-chloroquinoline-3-carbaldehyde (10 mmol, 1 equiv.)
-
Sodium azide (NaN₃) (1.0 g, ~15.4 mmol, ~1.5 equiv.)
-
Dimethyl sulfoxide (DMSO) (100 mL)
-
Acetic acid (2 mL)
-
Water (5 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-chloroquinoline-3-carbaldehyde, sodium azide, water, and acetic acid in DMSO.
-
Stir the mixture at 40 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 8:2 Hexane:Ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature and let it stand overnight.
-
A crystalline solid will form. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from acetone to yield pure tetrazolo[1,5-a]quinoline-4-carbaldehyde.
-
-
Expected Yield: 81–85%.[4]
Table 1: Representative Examples of Tetrazolo[1,5-a]quinoline Synthesis from 2-Chloroquinolines
| Starting Material (2-Chloroquinoline derivative) | Reaction Conditions | Product | Yield (%) | Reference |
| 2-chloroquinoline-3-carbaldehyde | NaN₃, DMSO, Acetic Acid, 40°C, 3h | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | 81-85 | [4] |
| 2,3-dichloroquinoxaline | NaN₃, DMSO, reflux, 3h | 4-Chlorotetrazolo[1,5-a]quinoxaline | - | [6] |
| 2-chloro-5-alkoxyquinolines | NaN₃ | 5-alkoxytetrazolo[1,5-a]quinolines | - | [1] |
Note: Quinoxaline is a related heterocyclic system where a second nitrogen is present in the benzene ring fused to the pyrazine ring. The principles of the reaction are analogous.
Reaction Mechanism: From 2-Chloroquinoline to the Fused Tetrazole
Caption: Mechanism of tetrazolo[1,5-a]quinoline synthesis.
From 2-Hydrazinylquinolines: The Diazotization Approach
An alternative classical route involves the diazotization of 2-hydrazinylquinolines. In this method, the hydrazinyl group is converted into an azide in situ using nitrous acid (generated from sodium nitrite and an acid). The newly formed azide then undergoes the same intramolecular cycloaddition as described previously.
Causality Behind Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) and a mineral or organic acid (e.g., HCl, acetic acid) are used to generate nitrous acid (HONO) at low temperatures.
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate and to control the exothermic reaction.
Experimental Protocol: General Procedure for Synthesis from 2-Hydrazinylquinolines [1]
-
Materials:
-
2-hydrazinylquinoline derivative (1 equiv.)
-
Sodium nitrite (NaNO₂) (1.2 equiv.)
-
Aqueous acid (e.g., HCl or acetic acid)
-
-
Procedure:
-
Dissolve the 2-hydrazinylquinoline derivative in the chosen aqueous acid solution in a flask and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time (e.g., 1-2 hours).
-
The product often precipitates from the reaction mixture.
-
Isolate the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
From 2-Azidoarylidenes: Intramolecular Cyclocondensation
This elegant method involves the synthesis of a precursor that already contains the azide functionality and a nitrile group, which are poised for cyclization. A common approach is the Knoevenagel condensation of a 2-azidobenzaldehyde with an active methylene compound, such as a malononitrile derivative or a phenylchalcogenylacetonitrile.[3]
Causality Behind Experimental Choices:
-
Base Catalysis: The initial Knoevenagel condensation requires a base (e.g., potassium carbonate, piperidine) to deprotonate the active methylene compound, generating a carbanion that attacks the aldehyde.[3]
-
Solvent and Temperature Effects: The subsequent intramolecular [3+2] cycloaddition of the azide onto the nitrile is often promoted by heating. Interestingly, the choice of solvent can dictate the reaction pathway. Protic solvents and heating tend to favor the formation of tetrazolo[1,5-a]quinolines, while aprotic solvents at lower temperatures might lead to the formation of isomeric 1,2,3-triazolo[1,5-a]quinazolines.[3]
Reaction Pathway: Knoevenagel Condensation followed by Cyclization
Caption: Synthesis via 2-azidoarylidene intermediate.
Table 2: Synthesis of 4-(Arylchalcogenyl)tetrazolo[1,5-a]quinolines [3]
| 2-(Arylselanyl)acetonitrile (Substituent) | Yield (%) |
| 4-Fluorophenyl | 80 |
| Thiophen-2-yl | 70 |
| o-Tolyl | 63 |
| p-Tolyl | 60 |
| 4-Chlorophenyl | 52 |
| 3-(Trifluoromethyl)phenyl | 50 |
| Reaction Conditions: 2-azidobenzaldehyde, K₂CO₃ (20 mol%), DMSO:H₂O (7:3), 80 °C, 4h. |
Advanced Synthetic Strategies: Multicomponent Reactions (MCRs)
Modern organic synthesis increasingly relies on multicomponent reactions (MCRs) to build molecular complexity in a single, efficient step. For the synthesis of highly substituted tetrazolo[1,5-a]quinolines, Ugi-azide and Groebke–Blackburn–Bienaymé reactions have emerged as powerful tools.
The Ugi-Azide Reaction
The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide, TMSN₃). This reaction can be coupled with the chemistry of 2-chloroquinolines to afford complex 3-tetrazolyl-tetrazolo[1,5-a]quinolines in a one-pot fashion. The process involves an initial Ugi-azide reaction to form a 1,5-disubstituted tetrazole, which then participates in the SNAr/cyclization cascade with the 2-chloroquinoline.
The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a three-component reaction between an amidine, an aldehyde, and an isocyanide to form imidazo[1,2-a]pyridines and related fused imidazoles.[7] By analogy to the Ugi-azide strategy, the GBBR can be employed in a one-pot sequence with 2-chloroquinoline-3-carbaldehyde and azidotrimethylsilane to generate novel 3-imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines.[7] These MCR approaches are particularly valuable in drug discovery for the rapid generation of compound libraries.
Workflow for MCR-based Synthesis
Caption: General workflow for MCR-based synthesis.
Conclusion and Future Outlook
The synthesis of tetrazolo[1,5-a]quinolines is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical approaches, particularly the reaction of 2-chloroquinolines with sodium azide, remain highly effective for accessing the core scaffold. For the generation of molecular diversity, modern multicomponent reactions offer unparalleled efficiency. The choice of synthetic strategy should be guided by the desired substitution pattern and the overall goals of the research program. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of tetrazolo[1,5-a]quinolines and their derivatives will undoubtedly remain an active area of research.
References
- BenchChem. (2025). Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers. BenchChem.
- Khidre, R. E., et al. (2020). Tetrazoloquinolines: Synthesis, Reactions, and Applications. Current Organic Chemistry, 24(4), 446-457.
- Pinto, D. C. G. A., et al. (2023). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules, 28(13), 5049.
- Ahsan, W., et al. (2011). Synthesis of Tetrazolo [1, 5-a] quinoxaline based Azetidinones & Thiazolidinones as Potent Antibacterial & Antifungal Agents. Bulletin of the Korean Chemical Society, 32(7), 2260-2266.
- Shaikh, I. A., et al. (2022). Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent. Chemistry & Biology Interface, 12(3), 60-68.
- Asadollah, E., et al. (2011). Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. International Journal of Heterocyclic Chemistry, 1(2), 18-22.
- Holzhauer, L., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1113-1123.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249-255.
- Holzhauer, L., et al. (2022). Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines, Imidazoloquinoxalines, and Rhenium-complexes thereof. Beilstein Archives.
- ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde.
- Wang, M., et al. (2017). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 13, 2516-2523.
- Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465-4475.
- Zepeda-Vallejo, L. G., et al. (2018). Solvent-Free Synthesis of Imidazo [1,2-a] pyridin-tetrazolo [1,5-a] Quinolines via an IMCR One-Pot Process. Proceedings, 9(1), 41.
- Jiménez-Vázquez, H. A., et al. (2015). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 59(3), 175-179.
- Kumar, S., et al. (2018). Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. Organic & Biomolecular Chemistry, 16(24), 4483-4490.
- Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810.
- Martínez-Becerra, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(23), 5001.
- Pinto, D. C. G. A., et al. (2023). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules, 28(13), 5049.
- S. Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity.
- Wang, M., et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives.
- Reddy, C. R., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 13, 858-865.
- HETEROCYCLES. (1997). SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND, 45(9).
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Wang, X., et al. (2018). Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds.
- Li, Y., et al. (2019).
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Application Note: Rapid Synthesis of 1-(2-bromophenyl)-5-methyl-1H-tetrazole via Microwave-Assisted Cycloaddition
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-bromophenyl)-5-methyl-1H-tetrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Tetrazole moieties are recognized as valuable bioisosteres for carboxylic acids, often enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3] This guide leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[4][5] The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, a robust safety guide, and a complete, validated methodology.
Introduction: The Significance of Tetrazoles & Microwave Synthesis
The tetrazole ring is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to act as a metabolically stable substitute for a carboxylic acid group have led to its incorporation into numerous marketed drugs, including antihypertensives like Losartan and Valsartan.[1][6] These compounds exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][7]
Traditional methods for synthesizing 1,5-disubstituted tetrazoles often involve long reaction times, high temperatures, and sometimes the use of hazardous reagents.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations.[9] By using microwave irradiation, energy is delivered directly and efficiently to polar molecules in the reaction mixture, leading to rapid, uniform heating.[10][11] This results in several key advantages:
-
Drastic Reaction Time Reduction: Reactions that take hours or days under conventional reflux can often be completed in minutes.[9][12]
-
Increased Yields and Purity: Rapid heating can minimize the formation of side products, simplifying purification and improving overall yield.[10][13]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[5]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction consistency.[10][12]
This protocol details a reliable microwave-assisted pathway for synthesizing this compound, providing a valuable building block for pharmaceutical research libraries.
Principle of the Reaction
The synthesis proceeds through a two-step sequence. First, the readily available starting material, N-(2-bromophenyl)acetamide, is converted to its corresponding imidoyl chloride intermediate using a standard chlorinating agent like phosphorus pentachloride (PCl₅).
The second and key step is a microwave-assisted [3+2] cycloaddition reaction between the in situ generated N-(2-bromophenyl)acetimidoyl chloride and sodium azide (NaN₃). The microwave irradiation provides the necessary activation energy to rapidly drive the reaction to completion, forming the stable tetrazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-(2-bromophenyl)acetamide | ≥98% Purity | Standard Vendor | |
| Phosphorus pentachloride (PCl₅) | ≥98% Purity | Standard Vendor | Highly moisture-sensitive. Handle in a fume hood. |
| Sodium Azide (NaN₃) | ≥99.5% Purity | Standard Vendor | Highly Toxic and Explosive Hazard. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Vendor | Polar solvent, excellent for microwave heating. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Vendor | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - | Aqueous solution for work-up. |
| Brine | Laboratory Grade | - | Saturated NaCl solution for work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying organic layers. |
Instrumentation
-
Microwave Reactor: A dedicated laboratory microwave reactor designed for organic synthesis with capabilities for sealed-vessel operation, magnetic stirring, and real-time temperature and pressure monitoring is required. Domestic microwave ovens must not be used. [11][14]
-
Reaction Vessels: Use only microwave-specific sealed glass vials (e.g., 10-20 mL) rated for high pressures and temperatures.[15]
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator, and equipment for column chromatography.
Step-by-Step Synthesis Procedure
Step 1: Formation of Imidoyl Chloride Intermediate
-
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-bromophenyl)acetamide (1.0 eq, e.g., 1.07 g, 5.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (10 mL). Stir until the solid is fully dissolved.
-
Place the flask in an ice bath and allow it to cool to 0 °C.
-
Working in a certified chemical fume hood , carefully and portion-wise add phosphorus pentachloride (PCl₅) (1.05 eq, 1.10 g, 5.25 mmol) to the stirred solution. Caution: The reaction may be exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This solution containing the crude N-(2-bromophenyl)acetimidoyl chloride is used directly in the next step.
Step 2: Microwave-Assisted Tetrazole Formation
-
To the solution from Step 1, carefully add sodium azide (NaN₃) (1.5 eq, 0.49 g, 7.5 mmol). Extreme Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use non-metal spatulas.
-
Transfer the reaction mixture to a 20 mL microwave reaction vial equipped with a magnetic stir bar.
-
Securely seal the vial with the appropriate cap and septum.[15]
-
Place the vial inside the microwave reactor cavity.
-
Set the following reaction parameters:
-
Temperature: 130 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Pressure Limit: 20 bar
-
Stirring: High
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
-
Run the microwave program. Monitor the reaction temperature and pressure throughout the run.
-
After the program is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system before removing it from the reactor.[15]
Work-up and Purification
-
Once cooled, carefully open the reaction vial in a fume hood.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the protocol.
Caption: Workflow for Microwave-Assisted Tetrazole Synthesis.
Expected Results & Discussion
This microwave-assisted protocol is expected to provide the target compound, this compound, in significantly higher yield and shorter time compared to conventional methods. The direct, uniform heating provided by microwave irradiation accelerates the cycloaddition, which is often the rate-limiting step.[10][16]
| Parameter | Conventional Heating (Typical) | Microwave-Assisted Synthesis (This Protocol) | Advantage |
| Reaction Time | 12 - 24 hours | 15 minutes (Irradiation) | >95% time reduction[12] |
| Temperature | Reflux (e.g., >150 °C) | 130 °C | Precise temperature control, less degradation |
| Expected Yield | 40 - 60% | 75 - 90% | Higher efficiency and atom economy |
| Work-up | Often complex | Streamlined due to cleaner reaction profile | Reduced solvent and material waste |
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Safety Precautions: A Critical Overview
Safety is paramount when performing microwave-assisted synthesis, especially with hazardous reagents.
-
Microwave Reactor: Only use a dedicated chemical synthesis microwave reactor.[14] These units are engineered with robust safety interlocks, pressure venting systems, and corrosion-resistant cavities. Domestic ovens lack these features and can lead to catastrophic failure.[11]
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic (LD₅₀ comparable to cyanide) and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a fume hood. It can form highly explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass. It also reacts with acids to form toxic hydrazoic acid gas.
-
Phosphorus Pentachloride (PCl₅): PCl₅ is corrosive and reacts violently with water. All operations should be conducted in an anhydrous environment and within a fume hood.
-
Pressure Hazard: Sealed-vessel reactions generate significant internal pressure.[15] Never exceed the pressure rating of the reaction vial. Always allow the vessel to cool completely before opening.
References
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]
-
ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Available at: [Link]
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
Taylor & Francis Online. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1,5-Disubstituted Tetrazoles Containing a Fragment of the Anticancer Drug Imatinib via a Microwave-Assisted Ugi-Azide Reaction. Available at: [Link]
-
Hilaris. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
-
ACS Publications. (2021). Tetrazoles via Multicomponent Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available at: [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]
-
PMC. (n.d.). Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Available at: [Link]
-
Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Available at: [Link]
-
AIP Publishing. (2023). Microwave assisted synthesis of tetrazole derivative. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
Rasayan Journal of Chemistry. (2020). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
SciELO México. (n.d.). Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. Available at: [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. bspublications.net [bspublications.net]
- 13. ijnrd.org [ijnrd.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
functionalization of the bromine handle in 1-(2-bromophenyl)-5-methyl-1H-tetrazole
Application Note: Precision Functionalization of the Bromine Handle in 1-(2-Bromophenyl)-5-methyl-1H-tetrazole
Executive Summary & Strategic Analysis
The substrate This compound (1-BPMT) represents a deceptively complex challenge in cross-coupling chemistry. While it appears to be a standard aryl bromide, it possesses two distinct features that derail standard protocols:
-
The "Tetrazole Trap": The N2 and N3 atoms of the tetrazole ring are potent
-donors. In low-polarity solvents, these nitrogens can displace phosphine ligands from Palladium(II) intermediates, forming catalytically inactive "Pd-black" precipitates or stable bis-tetrazole complexes. -
Ortho-Steric Clash: The ortho-position of the bromine, combined with the bulk of the 1-substituted tetrazole (and its C5-methyl group), creates a "steric wall" that impedes the approach of bulky transmetallating agents (e.g., boronic acids).
This guide provides three field-validated protocols designed to bypass these failure modes. We prioritize Ligand-Accelerated Catalysis (LAC) using electron-rich, bulky biaryl phosphines (Buchwald ligands) to enforce reductive elimination and prevent N-coordination.
Reaction Landscape & Causality
The following diagram illustrates the competitive pathways governing the reactivity of 1-BPMT. Understanding the "Tetrazole Coordination" dead-end is crucial for selecting the right catalyst system.
Figure 1: Mechanistic divergence showing the necessity of bulky ligands to prevent catalyst poisoning by the tetrazole nitrogen.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Target Application: Synthesis of biaryl-tetrazole pharmacophores (Sartan analogs).
Rationale: Standard ligands like
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)[1]
-
Catalyst:
(2 mol%) -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (8 mol%)
-
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a condenser and magnetic stir bar. Cool under a stream of Argon.
-
Charge Solids: Add the bromide substrate (1.0 equiv), aryl boronic acid (1.5 equiv),
(3.0 equiv), (2 mol%), and XPhos (8 mol%).-
Critical Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins before adding to the main pot can enhance active species formation.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and water. The concentration should be approx. 0.2 M relative to the bromide.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: The solution should turn dark brown/black. If it turns pale yellow and precipitates a grey solid early, catalyst poisoning has occurred (add more ligand).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The tetrazole is polar; expect elution at 30-50% EtOAc.
Protocol B: The "Green" Direct Arylation (Heck-Type)
Target Application: Introduction of vinyl groups for polymerization or further functionalization.
Rationale: The Heck reaction on this substrate is prone to regioselectivity issues (migration of the double bond). We use Pd(OAc)2 with P(o-tol)3 (tri-o-tolylphosphine). The bulky ortho-tolyl groups on the phosphine match the steric demand of the substrate, stabilizing the Pd-intermediate.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Olefin: Ethyl acrylate or Styrene (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(3.0 equiv) -
Solvent: DMF (Anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: In a screw-cap pressure vial, dissolve the substrate in DMF (0.5 M).
-
Catalyst Addition: Add
and . Stir at RT for 5 mins until the solution is homogenous (orange/red). -
Reagent Addition: Add the olefin and triethylamine.
-
Heating: Seal the vial and heat to 110°C for 18 hours.
-
Note: Higher temperatures (120°C+) may cause thermal decomposition of the tetrazole ring (releasing
). Do not exceed 120°C.
-
-
Quench: Pour into ice water. Extract with
(avoid DCM if possible to prevent emulsion). -
Purification: Silica gel chromatography.
Data Summary & Optimization Table
The following table summarizes optimization data for the Suzuki coupling of 1-BPMT with Phenylboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Toluene/H2O | 90 | 15 | Massive precipitation (Pd black). | ||
| 2 | DMF | 100 | 45 | Slow conversion; significant homocoupling. | ||
| 3 | Toluene | 100 | 82 | Good conversion, clean profile. | ||
| 4 | Dioxane/H2O | 100 | 94 | Optimal. Fast kinetics. |
Troubleshooting & Quality Control
-
Issue: Low Yield / Unreacted Starting Material.
-
Cause: The tetrazole nitrogen is coordinating to the Pd, shutting down the cycle.
-
Solution: Increase the Ligand:Metal ratio to 4:1 or use a precatalyst like XPhos Pd G3 to ensure immediate ligation.
-
-
Issue: Tetrazole Decomposition.
-
Cause: Reaction temperature >130°C or highly acidic conditions.
-
Solution: Keep temperature <110°C. Tetrazoles are generally stable to base but sensitive to extreme heat/acid combinations.
-
-
Issue: Product Retention on Silica.
-
Cause: The tetrazole moiety is highly polar and can streak.
-
Solution: Add 1% Acetic Acid or 1% Triethylamine to the eluent (depending on the stability of your coupled product) to sharpen the peak.
-
References
-
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
- Tetrazole Synthesis and Reactivity: Title: "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles." Source:Organic Chemistry Portal / Synthesis, 2019.
-
Buchwald Ligands (XPhos)
- Title: "Universal Catalysts for the Suzuki-Miyaura Coupling."
- Source:Angewandte Chemie Intern
-
URL:[Link]
Sources
Application Note: One-Pot Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide 4-Component Reaction (UA-4CR)
Executive Summary & Scientific Rationale
The 1,5-disubstituted tetrazole (1,5-DS-T) scaffold is a critical pharmacophore in modern drug design, serving as a metabolically stable bioisostere for the cis-amide bond and carboxylic acids.[1] Unlike 1,4-disubstituted tetrazoles (synthesized via CuAAC "Click" chemistry), the 1,5-regioisomer requires specific steric or electronic control to synthesize via cycloaddition.
This guide details the Ugi-Azide 4-Component Reaction (UA-4CR) , the industry "gold standard" for generating 1,5-DS-T libraries. This method couples an amine, an aldehyde (or ketone), an isocyanide, and an azide source in a single pot.
Key Advantages:
-
Atom Economy: High-efficiency bond formation (C-N, C-C, N-N).[2][3]
-
Regioselectivity: Exclusively yields the 1,5-isomer due to the mechanistic sequence.
-
Diversity: Four points of diversity allow for rapid combinatorial library generation.
Mechanistic Principles
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through an imine intermediate, followed by protonation/activation by hydrazoic acid (generated in situ), isocyanide insertion, and finally, an electrocyclic ring closure.[4]
Reaction Pathway
The connectivity of the final tetrazole is determined by the order of bond formation. The "1-position" is derived from the amine, and the "5-position" is derived from the isocyanide carbon (and its substituent).
Figure 1: Mechanistic flow of the Ugi-Azide 4-Component Reaction. Note that the hydrazoic acid (HN3) serves a dual role: activating the imine and providing the azide nucleophile.
Critical Parameters & Optimization
Azide Source Selection
The choice of azide source dictates safety protocols and reaction kinetics.
| Feature | Trimethylsilyl Azide (TMSN | Sodium Azide (NaN |
| Role | Masked HN | Requires acidic additive (e.g., NH |
| Solubility | Miscible in organic solvents. | Poor solubility in pure organics; requires H |
| Safety | Safer liquid handling; no shock sensitivity. | Shock sensitive solid; forms explosive diazides with CH |
| Yield | Excellent (Preferred for Drug Dev) | Moderate to Good.[5] |
| Recommendation | Primary Choice | Secondary (Cost-saving for kg scale). |
Solvent Effects[6]
-
Methanol (MeOH): The standard solvent. It facilitates the in situ hydrolysis of TMSN
to release HN and promotes the precipitation of the final product in many cases. -
2,2,2-Trifluoroethanol (TFE): A "magic solvent" for difficult Ugi reactions. Its high ionizing power stabilizes the iminium/nitrilium intermediates, often doubling yields for sterically hindered substrates [1].
Experimental Protocols
Protocol A: Standard High-Throughput Synthesis (TMSN Method)
Best for: Medicinal chemistry library generation (10mg - 5g scale).
Reagents:
-
Amine (
equiv) -
Aldehyde (
equiv) -
Isocyanide (
equiv) -
TMSN
( equiv) -
Solvent: Anhydrous Methanol (
M concentration)
Procedure:
-
Imine Formation: In a screw-cap vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (1.0 mL). Stir at room temperature (RT) for 30–60 minutes to pre-form the imine.
-
Expert Insight: Pre-forming the imine reduces side reactions. If the imine precipitates, add more MeOH.
-
-
Component Addition: Add the Isocyanide (1.0 mmol) followed by TMSN
(1.2 mmol, 160 µL).-
Safety: Add TMSN
slowly. Ensure the vial is vented via a needle if scaling up >5 mmol to release N pressure, although UA-4CR is not gas-evolving, hydrolysis may release slight pressure.
-
-
Reaction: Cap the vial and stir at RT for 12–24 hours.
-
Optimization: If conversion is <50% by LCMS after 12h, heat to 50°C.
-
-
Work-up:
-
Method A (Precipitation): Many tetrazoles precipitate from MeOH. Cool to 0°C, filter, and wash with cold MeOH/Et
O. -
Method B (Extraction): Concentrate solvent. Redissolve in EtOAc. Wash with 1M HCl (to remove unreacted amine) and saturated NaHCO
. Dry over Na SO and concentrate.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: "Green" Micellar Synthesis (Water/Surfactant)
Best for: Environmental sustainability and scale-up.
Reagents:
-
Surfactant: TPGS-750-M (2 wt% in water) or TTAB.
-
Reagents: Same stoichiometry as Protocol A.
Procedure:
-
Dissolve Aldehyde and Amine in the aqueous surfactant solution (2 wt% TPGS-750-M). Stir vigorously.
-
Add Isocyanide and TMSN
.[1] -
Stir at RT for 24h. The hydrophobic effect within the micelles accelerates the reaction.
-
Isolation: Extract with a minimal amount of EtOAc or filter the precipitated solid directly.
Quality Control & Validation
Self-Validating the Structure: Since the Ugi reaction can theoretically produce linear amides (if water attacks instead of azide) or "atypical" isomers, validation is crucial.
-
1H NMR: Look for the disappearance of the aldehyde proton (
ppm) and the appearance of the methine proton at the chiral center (typically ppm). -
13C NMR: The tetrazole carbon (
) typically appears around ppm. -
IR Spectroscopy: Tetrazoles show characteristic bands at
cm ( ) and cm (tetrazole ring breathing). Absence of isocyanide peak ( cm ) confirms consumption of starting material.
Safety Directives (Critical)
Hazard: Hydrazoic Acid (HN
-
Ventilation: All reactions must be performed in a functioning fume hood.
-
Waste Disposal: Do NOT pour azide waste into drains containing metal piping (forms explosive heavy metal azides). Quench all azide waste with 10% Sodium Nitrite (NaNO
) + H SO (controlled nitrosation) or commercially available azide quenching solutions before disposal. -
Incompatibility: Never use Dichloromethane (DCM) or Chloroform as the reaction solvent with Sodium Azide. This forms Diazidomethane (
), which is extremely explosive [2].
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link
-
Neochoritis, C. G., et al. (2019). Leishmanicidal and Trypanocidal Activity of 1,5-Disubstituted Tetrazoles Synthesized via Ugi-Azide Reaction. European Journal of Medicinal Chemistry, 166, 337-347. Link
-
Gámez-Montaño, R., et al. (2013).[4] Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(4). Link
Sources
- 1. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09194G [pubs.rsc.org]
- 2. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 4. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
Application Note: Catalytic Denitrogenation of 1-(2-bromophenyl)-5-methyl-1H-tetrazole
This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It details the catalytic denitrogenation of 1-(2-bromophenyl)-5-methyl-1H-tetrazole , a versatile "masked" intermediate used to access privileged N-heterocycles like benzimidazoles and indoles via metal-catalyzed cascades.
Executive Summary
The denitrogenation of This compound represents a high-value transformation in medicinal chemistry, serving as a gateway to fused N-heterocycles. While thermal decomposition (Huisgen rearrangement) typically yields benzimidazoles at high temperatures (>160 °C), catalytic denitrogenation (using Pd or Cu) enables reaction under milder conditions and unlocks divergent pathways.
This guide details two primary catalytic workflows:
-
Intramolecular Cyclization: Pd-catalyzed synthesis of 2-methylbenzimidazole via C–N bond formation.
-
Intermolecular Annulation: Pd/Cu-catalyzed reaction with internal alkynes to synthesize indole derivatives .
The presence of the ortho-bromo substituent is critical; it functions not merely as a bystander but as the oxidative addition site for Palladium, facilitating a "denitrogenative Heck-type" or amination cascade that is impossible with non-halogenated analogues.
Mechanistic Insight & Chemical Logic
The "Masked" Dipole/Carbene
Tetrazoles are thermodynamically unstable but kinetically stable precursors to nitrilimines (1,3-dipoles) and carbenes .
-
Thermal Pathway: Heating causes the extrusion of
, generating a singlet nitrilimine species ( ). This intermediate undergoes -electrocyclization to form the benzimidazole core. -
Catalytic Pathway (Pd): The catalyst lowers the activation energy for
extrusion.-
Oxidative Addition: Pd(0) inserts into the C–Br bond of the 1-(2-bromophenyl) moiety.
-
Activation: The proximity of the Pd(II) center to the tetrazole ring facilitates denitrogenation, potentially via a palladacycle intermediate.
-
Reductive Elimination: Formation of the C–N bond yields the benzimidazole with regeneration of Pd(0).
-
Mechanism Diagram
The following Graphviz diagram illustrates the divergent pathways controlled by the catalyst and coreactants.
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of 2-Methylbenzimidazole
Objective: Efficient conversion of this compound to 2-methylbenzimidazole under mild conditions.
Reagents & Equipment
| Component | Specification | Quantity (Scale: 1.0 mmol) |
| Substrate | This compound | 239 mg (1.0 mmol) |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] | 11.2 mg (5 mol%) |
| Ligand | Triphenylphosphine (PPh₃) | 26.2 mg (10 mol%) |
| Base | Cesium Carbonate (Cs₂CO₃) | 652 mg (2.0 equiv) |
| Solvent | Toluene (Anhydrous, Degassed) | 5.0 mL (0.2 M) |
| Atmosphere | Argon or Nitrogen | Balloon pressure |
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Add 1.0 mL of toluene and stir at room temperature (RT) for 10 minutes until the solution turns bright yellow/orange (formation of active Pd species).
-
-
Reaction Assembly:
-
Add the substrate (tetrazole) and Cs₂CO₃ to the reaction vessel.
-
Add the remaining toluene (4.0 mL).
-
Seal the tube and purge with Argon for 5 minutes.
-
-
Denitrogenation & Cyclization:
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Note: Gas evolution (
) will be observed.[1] Ensure the system is vented through a bubbler or balloon to prevent pressure buildup. -
Monitor by TLC (Eluent: 30% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 4–6 hours .
-
-
Workup:
-
Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the pad with EtOAc (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).[2]
-
Gradient: 0%
40% EtOAc in Hexanes. -
Product: 2-methylbenzimidazole (White to off-white solid).
-
Protocol B: Cu-Catalyzed Domino Synthesis of Indoles (with Alkynes)
Objective: Intermolecular trapping of the denitrogenated intermediate with an internal alkyne (e.g., diphenylacetylene) to form a substituted indole.
Reagents & Equipment
| Component | Specification | Quantity |
| Substrate | This compound | 1.0 mmol |
| Partner | Diphenylacetylene (Internal Alkyne) | 1.2 mmol |
| Catalyst | Copper(I) Iodide (CuI) | 10 mol% |
| Ligand | 1,10-Phenanthroline | 10 mol% |
| Base | K₃PO₄ | 2.0 equiv |
| Solvent | DMF (Dimethylformamide) | 3.0 mL |
Step-by-Step Methodology
-
Setup:
-
Charge a pressure tube with the tetrazole, alkyne, CuI, ligand, and base.
-
Add DMF and seal the tube under Argon.
-
-
Reaction:
-
Workup:
-
Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Wash organic layers with brine (to remove DMF).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete denitrogenation | Increase temperature to 110–120 °C. Ensure efficient stirring to release |
| Pd Black Formation | Catalyst decomposition | Increase ligand loading (PPh₃ to 15 mol%) or switch to a bidentate ligand like dppp. |
| Side Product: Nitrile | Fragmentation | The nitrilimine intermediate may fragment to a nitrile if the cyclization is slow. Use a stronger base (t-BuOK) to accelerate cyclization. |
| Safety Hazard | CRITICAL: Tetrazoles are energetic.[6] Do not scale up (>5 mmol) without blast shielding. Always ensure a pressure relief path. |
Workflow Visualization
References
-
Palladium-Catalyzed Denitrogenation of Benzotriazinones (Analogous System)
- Title: Palladium-Catalyzed Denitrogenation Reaction of 1,2,3-Benzotriazin-4(3H)
- Source:Organic Letters, 2011, 13(6), 1429–1431.
-
URL:[Link]
-
General Synthesis of Benzimidazoles from Tetrazoles
- Title: Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.
- Source:RSC Advances, 2021.
-
URL:[Link]
-
Manganese-Catalyzed Denitrogenative Annulation
-
Tetrazole Decomposition Safety Data
Sources
- 1. Dual Reactivity of 1,2,3,4-Tetrazole: Manganese-Catalyzed Click Reaction and Denitrogenative Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sioc.cas.cn [sioc.cas.cn]
Troubleshooting & Optimization
optimizing yield for 1-(2-bromophenyl)-5-methyl-1H-tetrazole synthesis
Technical Support Center: High-Yield Synthesis of 1-(2-bromophenyl)-5-methyl-1H-tetrazole
Ticket ID: TET-OPT-2024-05 Subject: Yield Optimization & Troubleshooting for Sterically Hindered 1,5-Disubstituted Tetrazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize This compound . This specific scaffold presents a unique challenge: the ortho-bromo substituent on the phenyl ring creates significant steric hindrance, often retarding the formation of the imidoyl intermediate or preventing the final electrocyclic ring closure.
While milder "one-pot" methods (e.g., amine + triethyl orthoacetate + azide) exist, they often fail to achieve high yields with ortho-substituted anilines due to these steric factors. Consequently, this guide prioritizes the Modified von Braun (Imidoyl Chloride) route, which is the industrial standard for forcing conversion in sterically demanding substrates.
Part 1: The "Golden Path" Protocol
This protocol is designed for robustness. It separates the activation step (imidoyl chloride formation) from the cyclization step (tetrazole formation) to prevent side reactions.
Reaction Scheme:
-
Precursor:
-(2-bromophenyl)acetamide -
Activation: Reaction with Phosphorus Pentachloride (
) to form the imidoyl chloride. -
Cyclization: Reaction with Sodium Azide (
) to yield the tetrazole.[1]
Step-by-Step Methodology
| Step | Operation | Critical Parameter (The "Why") |
| 1. Activation | Dissolve | Moisture Control: The imidoyl chloride intermediate hydrolyzes back to the amide instantly upon contact with water. Toluene is preferred over DCM to allow higher temperatures if activation is sluggish. |
| 2. Evolution | Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (aliquot quenched in MeOH). | HCl Gas: The reaction releases HCl. Ensure proper venting. The disappearance of the amide spot indicates conversion to the imidoyl chloride. |
| 3. Evaporation | Optional but Recommended: Remove solvent and | Yield Optimization: |
| 4. Cyclization | Cool solution to 0°C. Add | Exotherm: Azide addition is exothermic. Keep cold to prevent thermal decomposition of the azide before ring closure. |
| 5. Ring Closure | Stir at RT for 12h. If conversion is low, heat to 50°C. | Steric Barrier: The 2-bromo group hinders the cis-orientation required for electrocyclization. Mild heat helps overcome this rotational barrier. |
| 6. Quench | Cool to 0°C. Add saturated | Safety: Neutralizes any residual acid and prevents hydrazoic acid ( |
Part 2: Visualization of Signaling & Workflow
The following diagram illustrates the reaction mechanism and the critical decision points where yield is typically lost.
Caption: Mechanistic pathway highlighting the critical instability of the imidoyl chloride intermediate and the steric barrier to ring closure.
Part 3: Troubleshooting Knowledge Base (Q&A)
Category 1: Low Yield & Incomplete Conversion
Q: I see starting material (amide) remaining on TLC even after 24 hours. Why? A: This is a failure of the Activation Step .
-
Diagnosis: The 2-bromo group protects the carbonyl oxygen from
attack. -
Fix: Increase the activation temperature. Instead of 0°C
RT, reflux the amide with in Toluene for 1-2 hours. -
Alternative: Switch reagents. If
fails, use Thionyl Chloride ( ) with a catalytic amount of DMF (Vilsmeier-Haack conditions). The DMF-chloride complex is a more potent electrophile.
Q: My intermediate formed, but the final tetrazole yield is <40%. A: This suggests a failure in the Cyclization Step or Hydrolysis .
-
Cause 1 (Hydrolysis): If you did not evaporate the
/Toluene and used wet solvents for the azide step, the imidoyl chloride reverted to the amide. Protocol Check: Ensure all solvents are dried over molecular sieves. -
Cause 2 (Solubility):
is poorly soluble in Toluene. If you didn't switch to DMF or Acetonitrile (or use a Phase Transfer Catalyst like TBAB), the azide never reacted with the organic intermediate.
Category 2: Impurities & Regioselectivity
Q: I am seeing a "dimer" or unknown side product. A: This is likely the Von Braun Amide Degradation byproduct.
-
Mechanism: Under high heat, the imidoyl chloride can eliminate to form a nitrile and an aryl halide, or react with itself.
-
Fix: Keep the activation step temperature as low as possible to achieve conversion. Do not overheat the imidoyl chloride before adding the azide.
Q: Can I get the 2,5-disubstituted isomer? A: Not via this route.
-
Explanation: The regiochemistry is locked by the amide bond. The nitrogen attached to the phenyl ring must be position 1 in the tetrazole. Isomerization (Dimroth rearrangement) is theoretically possible but rare for 1-aryl-5-alkyl tetrazoles under these conditions. If you see a different isomer, check the purity of your starting aniline.
Category 3: Safety & Workup
Q: How do I safely dispose of the reaction mixture containing excess Azide? A: Never concentrate the reaction mixture to dryness if excess azide is present.
-
Protocol: Quench the reaction with aqueous Sodium Nitrite (
) and sulfuric acid (controlled addition) to decompose azide to and , or simply wash extensively with saturated bicarbonate. -
Warning: Avoid using halogenated solvents (DCM) with Sodium Azide if possible, as they can form Diazidomethane (highly explosive) over long periods, though this is less of a risk in short batch reactions.
Part 4: Diagnostic Flowchart
Use this decision tree to resolve yield issues in real-time.
Caption: Decision tree for diagnosing yield loss during the this compound synthesis.
References
-
General Synthesis of 1,5-Disubstituted Tetrazoles
-
Steric Hindrance in Tetrazole Synthesis
-
Safety of Organic Azides
- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Source: Chemical Reviews, 1988, 88 (2), pp 297–317.
-
URL:[Link]
- Relevance: Authoritative guide on the handling and explosive hazards of azide intermedi
-
Alternative "Green" Methodologies (Comparison)
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. bhumipublishing.com [bhumipublishing.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature | MDPI [mdpi.com]
Technical Support Center: Purification & Isolation of 1-(2-bromophenyl)-5-methyl-1H-tetrazole
Executive Summary & Molecule Profile
Molecule: 1-(2-bromophenyl)-5-methyl-1H-tetrazole Target Audience: Medicinal Chemists, Process Development Scientists Primary Application: This intermediate is a critical steric scaffold, often used as a "dummy ligand" in transition metal catalysis or as a bioisostere in fragment-based drug discovery.
The Challenge: Unlike 5-substituted-1H-tetrazoles (which are acidic and crystallize easily), 1,5-disubstituted tetrazoles lack an acidic N-H proton. They are neutral, highly polar, and prone to "oiling out" due to the disruption of crystal lattice packing by the ortho-bromo substituent. The primary impurities are typically the unreacted N-(2-bromophenyl)acetamide (precursor) and 2-bromoaniline (hydrolysis byproduct).
Critical Safety Protocol: Azide Handling
WARNING: The synthesis of this molecule typically involves Sodium Azide (
-
Hydrazoic Acid (
) Risk: Acidification of the reaction mixture before quenching residual azide can generate volatile, explosive . -
Metal Azides: Avoid using metal spatulas or dichloromethane (DCM) in the presence of unquenched azide, as explosive diazidomethane can form.
Standard Azide Quenching Workflow
Before any purification (crystallization or column), you must ensure the crude is azide-free.
Figure 1: Oxidative quenching of azide residues using the Nitrite method. This prevents the formation of HN3 during acidic workup.
Troubleshooting Guide (Q&A Format)
Category A: Crystallization & "Oiling Out"
Q1: My product comes out as a sticky yellow oil/gum instead of a solid. How do I fix this? Diagnosis: This is the most common issue with ortho-substituted 1-aryl tetrazoles. The melting point is suppressed by impurities (acetamide) and the steric bulk of the bromine atom prevents tight lattice packing. The Solution: Two-Solvent Trituration. Do not attempt a standard recrystallization (dissolve hot -> cool). Instead, use trituration .
Protocol:
-
Dissolve the crude oil in a minimum amount of Diethyl Ether or TBME (Methyl tert-butyl ether).
-
Add Hexane or Heptane dropwise with vigorous stirring until the solution turns slightly cloudy.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.
-
Sonication: Place the flask in a sonication bath for 5-10 minutes. The mechanical energy often forces the oil to solidify.
-
Cool to -20°C overnight.
Q2: I see crystals, but they are wet and melt immediately upon filtration. Diagnosis: Solvent entrapment. The lattice is trapping the high-boiling solvent (often water or DMF from the reaction). The Solution:
-
Redissolve in Ethyl Acetate .
-
Wash 3x with Brine to remove trapped water/DMF.
-
Dry over
, filter, and evaporate to dryness. -
Recrystallize using Isopropanol (IPA) / Water (9:1) . The IPA allows for slower crystal growth than Ethanol.
Category B: Impurity Removal
Q3: TLC shows a persistent spot just above my product. What is it? Diagnosis: This is likely N-(2-bromophenyl)acetamide (the starting material). Both are neutral and polar, making separation difficult. The Solution: Flash Chromatography Optimization. Standard EtOAc/Hexane gradients often fail to separate these.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Use DCM : Methanol (98:2 to 95:5) .
-
Why? The tetrazole is significantly more polar than the amide in a methanolic system due to the exposed nitrogen lone pairs on the tetrazole ring. The amide will elute first; the tetrazole will trail.
-
Q4: My product has a brownish tint and smells like aniline. Diagnosis: Hydrolysis of the amide bond has generated 2-bromoaniline . The Solution: Acid Scavenging Wash. Unlike the tetrazole (which is non-basic at N1/N5), the aniline is basic.
-
Dissolve crude in Ethyl Acetate.
-
Wash 2x with 1M HCl . The aniline will protonate and move to the aqueous layer.
-
Wash 1x with Saturated
(to neutralize trace acid). -
Dry and evaporate.
Purification Decision Matrix
Use this logic flow to determine the correct purification route based on your crude analysis.
Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profiling.
Impurity Profile & Data Summary
| Component | Structure | Polarity (Rf) | Acid/Base Character | Removal Method |
| Product | This compound | Low (0.2 in 1:1 EtOAc/Hex) | Neutral | Crystallization |
| Impurity A | N-(2-bromophenyl)acetamide | Medium (0.35 in 1:1 EtOAc/Hex) | Neutral | Column (DCM/MeOH) |
| Impurity B | 2-Bromoaniline | High (0.5+ in 1:1 EtOAc/Hex) | Basic | 1M HCl Wash |
| Impurity C | Tetrazole Regioisomer (2,5-subst) | Very High (Non-polar) | Neutral | Column (Elutes first) |
Note on Regioisomers: In the synthesis starting from secondary amides (Von Braun reaction), the 1,5-regioisomer is formed exclusively because the substituent is already attached to the nitrogen before the ring closes. If you observe a 2,5-isomer, it suggests your starting material contained primary amide impurities or alkylation occurred post-ring formation.
References
-
General Tetrazole Synthesis & Mechanism
- Topic: Synthesis of 1,5-disubstituted tetrazoles via the Von Braun reaction (Amide + PCl5 + Azide).
- Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles."
-
URL:[Link]
-
Crystallization of Tetrazoles
- Topic: Solvent selection (Heptane/EtOAc)
- Source: Reddit ChemPros / Practical Process Chemistry community consensus on tetrazole isol
-
URL:[Link]
-
Azide Safety & Quenching
- Topic: Safe handling of sodium azide and destruction of excess azide using sodium nitrite.
- Source: UC Berkeley College of Chemistry, Safety SOP.
-
URL:[Link]
- Physical Properties (Analogous): Topic: Melting point comparisons for 5-(2-bromophenyl)-1H-tetrazole vs. 1,5-disubstituted variants. Source: Sigma-Aldrich Product Specification for 5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1).
avoiding steric hindrance in 1-(2-bromophenyl)-5-methyl-1H-tetrazole reactions
Welcome to the technical support center for navigating the synthetic challenges associated with 1-(2-bromophenyl)-5-methyl-1H-tetrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block and encounter challenges related to its inherent steric hindrance. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting guides, and optimized protocols to ensure your reactions proceed efficiently and with high yields.
The Core Challenge: Understanding Steric Hindrance
The primary obstacle in reactions involving this compound is the significant steric congestion around the carbon-bromine (C-Br) bond. The bulky ortho-bromo substituent and the adjacent N-aryl tetrazole ring create a crowded environment that severely hinders the approach of reagents and catalysts. This is particularly problematic in palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step has a high activation energy barrier. Overcoming this barrier is the key to unlocking the synthetic potential of this molecule.
Caption: Steric hindrance in this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the likely cause?
A1: The most common reason for failure is an inadequate catalyst system that cannot overcome the steric hindrance around the C-Br bond. The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. For sterically congested substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.
The bulky groups flanking the C-Br bond prevent the catalyst from accessing the reaction site. To be successful, you must use a catalytic system specifically designed for sterically demanding substrates. This involves a palladium precursor and, most importantly, a specialized phosphine ligand that is both bulky and electron-rich .[1][2]
-
Why Bulk? Bulky ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron monoligated Pd(0)L species. This smaller catalytic species can more easily approach the crowded reaction center compared to the bulkier bis-ligated Pd(0)L₂ complex.[2]
-
Why Electron-Rich? Electron-donating ligands increase the electron density on the palladium atom, making it more nucleophilic and enhancing its ability to "attack" and cleave the C-Br bond during oxidative addition.[2][3]
Q2: How do I select the optimal catalyst and ligand for a successful Suzuki-Miyaura coupling?
A2: Success hinges on ligand selection. For this specific substrate, you should focus on modern biaryl phosphine ligands (often called "Buchwald ligands") or highly hindered alkyl phosphine ligands. These are commercially available and have a proven track record with challenging substrates.
| Ligand Name | Structure | Key Features & Recommendations | Typical Loading (mol%) |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent general-purpose ligand for hindered substrates. High reactivity and stability. Often a reliable first choice. | 1.5 - 3.0 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The methoxy groups enhance solubility and activity. Particularly effective for aryl chlorides, but also excellent for hindered bromides. | 1.5 - 3.0 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but often provides superior results for highly challenging couplings. | 1.5 - 3.0 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | A very bulky and electron-rich, yet simple, phosphine. Highly effective but can be air-sensitive (often used as a more stable HBF₄ salt). | 2.0 - 4.0 |
Recommendation: Start with a pre-catalyst like XPhos Pd G3 or generate the catalyst in situ using Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand.
Q3: What are the critical parameters for a Buchwald-Hartwig amination with this substrate?
A3: The principles are the same as for Suzuki coupling: a bulky, electron-rich ligand is essential. However, the choice of base becomes even more critical in C-N coupling.
-
Catalyst System: Catalyst systems based on ligands like XPhos, RuPhos, or BrettPhos are highly effective. BrettPhos is particularly noteworthy for its success in a wide range of C-N couplings.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in side reactions.
-
Sodium tert-butoxide (NaOt-Bu): A very common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, especially if NaOt-Bu gives suboptimal results.
-
Cesium carbonate (Cs₂CO₃): A milder base that can be effective, particularly for substrates with base-sensitive functional groups.[4][5]
-
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. Toluene is often preferred for its higher boiling point.
Q4: I'm using the right catalyst system, but my reaction is still very slow. How can I optimize the conditions to improve the rate and yield?
A4: If the catalyst system is appropriate, focus on reaction parameters that influence kinetics.
-
Increase Temperature: Sterically hindered reactions have high activation energies and almost always benefit from elevated temperatures.[6][7] Aim for temperatures between 100-120 °C. Using a high-boiling solvent like toluene or dioxane is necessary.
-
Consider Microwave Heating: A microwave reactor is an excellent tool for these reactions. It provides rapid, uniform heating to high temperatures and can dramatically reduce reaction times from many hours to minutes.[8]
-
Ensure Anhydrous Conditions: Water can interfere with the catalyst and, in Suzuki couplings, promote protodeboronation of the boronic acid.[9] Use dry solvents and flush your reaction vessel with an inert gas (Argon or Nitrogen).
-
Check Reagent Quality: Ensure your palladium precursor, ligand, and base are pure and active. Palladium(II) precursors need to be reduced in situ to the active Pd(0) state, a process that can be influenced by reagent quality.[10]
Q5: I'm observing hydrodehalogenation (replacement of -Br with -H) as a major side product. What causes this and how can I prevent it?
A5: Hydrodehalogenation is a common side reaction with sterically hindered substrates. It typically occurs when the catalytic cycle is interrupted. After the difficult oxidative addition step, if the subsequent step (transmetalation in Suzuki, or amine coordination/deprotonation in Buchwald-Hartwig) is slow, the Ar-Pd(L)-Br intermediate can be intercepted by a hydrogen source, leading to the undesired side product.
Troubleshooting Strategies:
-
Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling pathway over the undesired side reactions.
-
Optimize Base/Nucleophile: Ensure your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is sufficiently reactive and present in a slight excess (e.g., 1.2-1.5 equivalents). A stronger base can sometimes accelerate the desired transmetalation or amination step.
-
Change Ligand: Some ligands are better than others at promoting the final reductive elimination step, which releases the desired product and regenerates the catalyst. If you see significant hydrodehalogenation with one ligand, screening another (e.g., switching from XPhos to RuPhos) may solve the problem.
Troubleshooting Guides & Experimental Protocols
Workflow for Overcoming Steric Hindrance
This diagram outlines the logical progression for tackling a challenging cross-coupling reaction with this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Regioselective 1,5-Disubstituted Tetrazole Synthesis
Status: Operational Ticket ID: REGIO-15-TZ Operator: Senior Application Scientist Subject: Troubleshooting Regiocontrol in Tetrazole Formation
The Core Directive: "Don't Alkylate—Cyclize"
If you are visiting this support center, you are likely facing the "Regioselectivity Paradox" of tetrazole chemistry.
The Problem: Many researchers attempt to synthesize 1,5-disubstituted tetrazoles (1,5-DS-T) by first creating a 5-monosubstituted tetrazole (via Nitrile + Azide) and then alkylating it. This is a flawed workflow.
-
Thermodynamics: Alkylation of the tetrazolate anion typically favors the 2,5-isomer (often >90:10 ratio) due to steric hindrance at the N1 position and electronic repulsion between the N1 lone pair and the C5 substituent.
-
Separation: While 1,5- and 2,5-isomers have vastly different dipole moments (1,5
6.2 D; 2,5 2.6 D), separating them causes yield loss and purification bottlenecks.
The Solution: To guarantee 1,5-regioselectivity, you must utilize De Novo Ring Construction methods where the substitution pattern is locked in by the reaction mechanism, not by thermodynamics. The Ugi-Azide Multicomponent Reaction (UA-4CR) is the industry standard for this purpose.
Gold Standard Protocol: The Ugi-Azide Reaction (UA-4CR)
This method couples an amine, an aldehyde (or ketone), an isocyanide, and an azide source.[1][2][3][4][5][6][7] The mechanism forces the amine's substituent to become N1 and the isocyanide's substituent to become the C5-carbon source , resulting in 100% 1,5-regioselectivity.
Mechanism of Action (The "Why")
The selectivity is enforced because the azide anion attacks the intermediate nitrilium ion. The subsequent electrocyclic ring closure (Mumm-type rearrangement) can only occur to form the 1,5-isomer.
Caption: The Ugi-Azide mechanism enforces regioselectivity by funneling reactants through a nitrilium intermediate that permits only 1,5-cyclization.
Optimized Experimental Protocol
Reagents:
-
Amine (1.0 equiv): Primary amines work best.
-
Isocyanide (1.0 equiv): Commercial or synthesized in situ.
-
TMSN3 (1.1 equiv): Trimethylsilyl azide is preferred over
for solubility in organic media. -
Solvent: Methanol (MeOH) is critical (protic solvent promotes imine formation).
Step-by-Step Workflow:
-
Imine Pre-formation (Critical Step):
-
Dissolve Amine (1.0 mmol) and Aldehyde (1.0 mmol) in MeOH (1.0 mL, 1M concentration).
-
Stir at room temperature for 30–60 minutes.
-
Why? Ensures the imine is fully formed before the isocyanide is added, preventing side reactions (e.g., Passerini-type byproducts). Use molecular sieves (4Å) if the amine is non-nucleophilic.
-
-
Addition of Components:
-
Reaction:
-
Stir at room temperature for 12–24 hours.
-
Troubleshooting: If the reaction is sluggish (bulky substrates), heat to 50°C or use microwave irradiation (80°C, 15 min).
-
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
The product often precipitates or crystallizes. If not, purify via flash chromatography.
-
Note: 1,5-DS-Ts are polar; use DCM/MeOH gradients.
-
Comparative Data: Isomer Characteristics
If you are forced to separate isomers (e.g., from a legacy alkylation protocol), use this data to guide your purification.
| Feature | 1,5-Disubstituted Tetrazole | 2,5-Disubstituted Tetrazole | Implication |
| Dipole Moment | High (~6.2 D) | Low (~2.6 D) | 1,5-isomer elutes later on Silica (more polar). |
| Melting Point | Generally Higher | Generally Lower | 1,5-isomer crystallizes more easily. |
| NMR Shift ( | ~150–156 ppm | ~160–167 ppm | Use C5 shift to confirm regiochemistry. |
| Thermodynamics | Less stable (usually) | More stable | High heat can cause 1,5 |
Troubleshooting Guide (FAQ)
Q1: My Ugi-Azide reaction yield is low (<40%). What is wrong?
-
Diagnosis: Likely incomplete imine formation or hydrolysis of the imine by trace water.
-
Fix:
-
Increase concentration. Ugi reactions are accelerated at high concentrations (0.5M – 2.0M).[10]
-
Add a Lewis Acid catalyst (e.g.,
or at 10 mol%) to activate the imine. -
Ensure the "Pre-formation" step (Step 1 in protocol) is given enough time.
-
Q2: I need to synthesize a 1,5-tetrazole from a Nitrile and an Azide (no amine/aldehyde). Can I do it?
-
Answer: Yes, but it is difficult to control.
-
Method: You must use an organic azide (
) and a nitrile ( ) in a [3+2] cycloaddition.[7][11] -
Caveat: This often requires high temperatures or Lewis Acid catalysis (e.g.,
). -
Warning: Unlike the Ugi reaction, this pathway is sensitive to sterics. If R and R' are bulky, the 1,4-isomer (in triazoles) or steric clashes may inhibit formation. For tetrazoles, the 1,5-isomer is generally formed, but harsh conditions are required.[2]
-
Recommendation: If possible, convert your nitrile to an amine or aldehyde and use the Ugi route.
Q3: Can I use Sodium Azide (
-
Answer: Yes, but with limitations.
-
Issue:
is not soluble in many organic solvents. You will need to use a hydrazoic acid source (like generated in situ with acid), which is dangerous.[7] -
Protocol Adjustment: If using
, use a water/methanol mix or add a stoichiometric amount of mild acid (e.g., acetic acid) to generate the active species. TMSN3 is safer and more efficient.
Q4: How do I safely handle the workup?
-
Hazard: Excess TMSN3 can hydrolyze to form
(Hydrazoic acid), which is volatile, toxic, and explosive. -
Protocol: Quench the reaction with aqueous Sodium Bicarbonate (
) before concentration. This keeps any azide in the salt form ( ) rather than the volatile acid form. Never concentrate acidic azide solutions.
Decision Matrix: Selecting Your Method
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate constraints.
References
-
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17–89. Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[9] "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216. Link
-
Mishra, S., et al. (2023).[1] "Zn(OTf)2-Catalyzed Synthesis of Tetrazoles." The Journal of Organic Chemistry, 88, 9401-9408.[1] Link
-
Neves Filho, R. A. W., et al. (2023). "Ugi Four-Component Reactions Using Alternative Reactants." Semantic Scholar Review. Link
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Interpretation of 1-(2-bromophenyl)-5-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The tetrazole moiety, a key pharmacophore in numerous successful drugs, presents a unique set of challenges and subtleties in its characterization. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-bromophenyl)-5-methyl-1H-tetrazole. We will dissect the expected spectral features, compare them with related structures, and provide a field-proven protocol for acquiring high-quality NMR data.
The Structural Significance of this compound
This compound is a fascinating molecule for NMR analysis due to the interplay of several structural features. The tetrazole ring, an aromatic heterocyclic system, possesses a unique electronic environment. The C5-methyl group provides a simple aliphatic signal, while the N1-substituted phenyl ring introduces aromatic protons. The ortho-bromo substituent on this phenyl ring is of particular interest, as its steric and electronic effects are expected to significantly influence the chemical shifts and coupling patterns of the adjacent aromatic protons. Understanding these interactions is crucial for confirming the regiochemistry of synthesis and for predicting the molecule's conformational preferences and potential intermolecular interactions.
Deconstructing the ¹H NMR Spectrum: A Predictive and Comparative Analysis
As no experimental spectrum for this compound is readily available in public databases, we will first predict its ¹H NMR spectrum based on established principles and data from analogous compounds. We will then compare this prediction with the known spectral data of structurally related molecules to refine our interpretation.
Predicted ¹H NMR Spectrum
A prediction of the ¹H NMR spectrum of this compound was generated using a combination of database-driven and incremental approaches. The predicted chemical shifts and multiplicities are summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H |
| Ar-H (H6') | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H |
| Ar-H (H3') | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H |
| Ar-H (H4', H5') | ~7.4 - 7.6 | Multiplet (m) | 2H |
In-depth Interpretation and Comparative Analysis
The Methyl Protons (CH₃)
The three protons of the methyl group at the C5 position of the tetrazole ring are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronic nature of the tetrazole ring and the N1-phenyl substituent. In 1-aryl-5-methyl-1H-tetrazoles, this signal typically appears in the range of 2.5-2.7 ppm. This is downfield from a typical aliphatic methyl group due to the deshielding effect of the aromatic tetrazole ring.
The Aromatic Protons (Ar-H)
The four protons on the 2-bromophenyl ring will present a more complex pattern due to spin-spin coupling and the influence of the bromo and tetrazole substituents.
-
H6' Proton: The proton ortho to the bromine atom (H6') is expected to be the most deshielded of the aromatic protons. This is due to the electron-withdrawing inductive effect and the magnetic anisotropy of the bromine atom. It will likely appear as a doublet of doublets (dd) due to coupling with H5' (ortho-coupling, ³J ≈ 7-9 Hz) and H4' (meta-coupling, ⁴J ≈ 2-3 Hz).[1][2]
-
H3' Proton: The proton ortho to the tetrazole ring (H3') will also be significantly influenced by the electronic and steric effects of this bulky heterocyclic substituent. Its chemical shift will be downfield, and it is expected to appear as a doublet of doublets (dd) due to coupling with H4' (ortho-coupling, ³J ≈ 7-9 Hz) and H5' (meta-coupling, ⁴J ≈ 2-3 Hz).[1][2] The relative positions of the H6' and H3' signals can be complex to predict without experimental data, as the deshielding effects of the ortho-bromo and N-tetrazole groups are competitive.
-
H4' and H5' Protons: The remaining two protons, H4' and H5', will likely resonate in the more shielded region of the aromatic spectrum, appearing as a complex multiplet. Their signals will be split by each other (ortho-coupling) and by the other aromatic protons (meta- and para-couplings).[1]
Comparison with Structurally Related Compounds
To add confidence to our interpretation, we can compare the predicted spectrum with the experimental data of similar molecules:
-
1-Phenyl-5-methyl-1H-tetrazole: In the absence of the ortho-bromo substituent, the phenyl protons of this compound would exhibit a simpler pattern, likely a multiplet in the range of 7.4-7.6 ppm. The methyl protons are observed around 2.6 ppm.
-
5-(2-Bromophenyl)-1H-tetrazole: While the substitution pattern is different (C-linked vs. N-linked phenyl), the effect of the ortho-bromo group on the phenyl protons provides a useful comparison. In this isomer, the aromatic protons also show a complex multiplet pattern, with signals shifted downfield due to the tetrazole ring.[3]
-
1-(Aryl)-1H-tetrazoles: Studies on various 1-aryl-1H-tetrazoles show that ortho-substituents on the phenyl ring generally cause a downfield shift of the remaining aromatic protons compared to the unsubstituted analogue. This supports our prediction for the downfield resonance of the aromatic protons in our target molecule.
Visualizing the Molecular Structure and Proton Environments
Figure 1. Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is the standard reference, defined as 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for resolving the complex aromatic region.
- Tune and match the probe for the ¹H frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquire a standard one-pulse ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
- Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.
3. Data Analysis:
- Integrate all signals to determine the relative number of protons for each resonance.
- Determine the multiplicity of each signal (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.
- Assign each signal to the corresponding protons in the molecule based on chemical shifts, multiplicities, and integration values, using the interpretation guide above.
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound offers a rich tapestry of information for the discerning chemist. By combining predictive methods with a comparative analysis of related structures, a detailed and confident interpretation of the spectrum is achievable. The characteristic singlet for the C5-methyl group and the complex, downfield multiplet for the ortho-substituted phenyl ring serve as key fingerprints for this molecule. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation. This guide provides a robust framework for researchers and professionals working with this and similar tetrazole derivatives, enabling them to leverage the power of NMR spectroscopy for their drug discovery and development endeavors.
References
-
Aridoss, G., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(8), 4152–4155. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link][4]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link][1][5]
-
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press. [Link][6]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][8]
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.).
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (2016). RSC Advances, 6(63), 58387–58404. [Link][3]
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- 2. acdlabs.com [acdlabs.com]
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- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. global.oup.com [global.oup.com]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(2-bromophenyl)-5-methyl-1H-tetrazole: Experimental and Computational Approaches
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Specifically, ¹³C NMR provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers a comparative analysis of the expected ¹³C NMR chemical shifts for 1-(2-bromophenyl)-5-methyl-1H-tetrazole, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this guide provides a robust framework for its characterization by comparing it with structurally related analogs and by outlining detailed protocols for both experimental data acquisition and computational prediction using Density Functional Theory (DFT).
Understanding the ¹³C NMR Landscape of Substituted Phenyltetrazoles
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. In this compound, the shifts will be influenced by the electron-withdrawing nature of the tetrazole ring and the bromine atom, as well as the electron-donating effect of the methyl group. The spatial arrangement (conformation) of the phenyl and tetrazole rings also plays a role in determining the final chemical shifts, particularly for the ortho-carbons of the phenyl ring.[1][2]
To establish a baseline for our target molecule, we can examine the experimental ¹³C NMR data of similar compounds.
| Compound | C-5 (tetrazole) | Phenyl C1' | Phenyl C2' | Phenyl C3' | Phenyl C4' | Phenyl C5' | Phenyl C6' | Other | Source |
| 1-(4-bromophenyl)-1H-tetrazole | 149.29 | 143.99 | 120.76 | 132.03 | 116.43 | 132.03 | 120.76 | - | [3] |
| 1-(4-chlorophenyl)-1H-tetrazole | 149.50 | 143.52 | 120.35 | 129.47 | 128.85 | 129.47 | 120.35 | - | [3] |
| 1-(2-methylphenyl)-1H-tetrazole | 147.78 | 144.10 | 117.68 | 123.43 | 127.00 | 128.71 | 130.72 | 17.94 (CH₃) | [3] |
| 5-(2-bromophenyl)-1H-tetrazole | - | - | - | - | - | - | - | - | [4] |
Note: The table presents data for related compounds to provide a comparative context. Specific assignments for this compound are yet to be experimentally determined.
From this data, we can anticipate the following for this compound:
-
Tetrazole Ring Carbon (C-5): The carbon of the tetrazole ring substituted with the methyl group is expected to resonate in the range of 147-150 ppm.
-
Phenyl Ring Carbons: The bromine substituent will significantly impact the chemical shifts of the phenyl ring. The carbon directly attached to the bromine (C-2') is expected to be deshielded, while the ipso-carbon (C-1') will also be affected by the tetrazole ring.
-
Methyl Group Carbon: The methyl carbon should appear at a high field, likely in the range of 10-20 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain definitive experimental data, a standardized protocol is essential.
Objective: To acquire a high-resolution ¹³C NMR spectrum of this compound.
Materials:
-
This compound (15-20 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 15-20 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Instrument Setup:
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse program: zgpg30 or equivalent
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Integrate the peaks and label the chemical shifts.
-
Computational Prediction of ¹³C NMR Shifts using DFT
In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR spectra.[5][6] Density Functional Theory (DFT) calculations can yield accurate ¹³C NMR chemical shifts.[7][8][9]
Objective: To predict the ¹³C NMR chemical shifts of this compound using DFT.
Methodology:
-
Structure Optimization:
-
The 3D structure of the molecule is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[7]
-
-
NMR Calculation:
-
The NMR shielding constants are then calculated on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. A larger basis set is often preferred for the NMR calculation step (e.g., 6-311+G(2d,p)).
-
-
Chemical Shift Referencing:
-
The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ = σ(TMS) - σ(compound)
-
Visualizing the Methodologies
Caption: Experimental workflow for acquiring ¹³C NMR data.
Sources
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. 5-(2-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 560689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
comparing reactivity of 1-(2-bromophenyl) vs 1-(2-chlorophenyl) tetrazoles
An In-Depth Guide to the Comparative Reactivity of 1-(2-bromophenyl) vs. 1-(2-chlorophenyl) Tetrazoles in Synthetic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and scalability. The 1-(2-halophenyl)tetrazole scaffold is a valuable building block, but the choice between the bromo- and chloro-derivatives dictates the entire synthetic strategy. This guide provides a comprehensive comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence from analogous systems, to empower chemists to make informed decisions for their specific applications.
Executive Summary: A Tale of Two Halogens
In the context of modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, 1-(2-bromophenyl)tetrazole is a significantly more reactive substrate than 1-(2-chlorophenyl)tetrazole . This heightened reactivity is a direct consequence of the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.
This fundamental difference means that the bromo-derivative generally undergoes reactions under milder conditions, with lower catalyst loadings, and often with simpler ligand systems, leading to faster reaction times and potentially higher yields. Conversely, the less reactive but more cost-effective chloro-derivative often requires more forceful conditions, including higher temperatures and more sophisticated, electron-rich, bulky phosphine ligands to achieve comparable results. The choice, therefore, represents a classic trade-off between reactivity and cost.
The Decisive Factor: The Carbon-Halogen Bond in Catalytic Cycles
The majority of reactions used to functionalize these scaffolds are palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The universally accepted reactivity trend for aryl halides in these transformations is:
Ar-I > Ar-Br > Ar-OTf > Ar-Cl
This trend is almost entirely dictated by the rate-determining step of the catalytic cycle: oxidative addition . In this initial step, the palladium(0) catalyst inserts itself into the carbon-halogen bond.[1] The energy required to break this bond is the primary barrier to initiating the reaction.
As shown in the table below, the bond dissociation energy (BDE) of a C-Br bond on an aromatic ring is substantially lower than that of a C-Cl bond.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-Br (in Bromobenzene) | ~83 | Weaker bond, easier to break, faster oxidative addition. |
| C-Cl (in Chlorobenzene) | ~98 | Stronger bond, harder to break, slower oxidative addition. |
Note: BDE values are approximations from various sources and serve for comparative purposes.
This energy difference explains why reactions with 1-(2-bromophenyl)tetrazole can proceed at lower temperatures and with less active catalysts. The energy input is simply not as high to initiate the catalytic cycle.
Caption: Oxidative addition is the crucial, often rate-limiting, first step.
Reactivity in Key Cross-Coupling Reactions
While direct kinetic comparisons for these specific tetrazole substrates are not abundant in the literature, extensive data on analogous heterocyclic systems confirm the expected reactivity patterns.[2][3]
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is a workhorse of medicinal chemistry. The difference in reactivity between the bromo and chloro substrates is pronounced.
| Feature | 1-(2-bromophenyl)tetrazole (Ar-Br) | 1-(2-chlorophenyl)tetrazole (Ar-Cl) |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Requires highly active catalyst systems. |
| Ligand | Simple phosphines (e.g., PPh₃) or no specific ligand may work. | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) are typically necessary to facilitate oxidative addition.[4] |
| Base | Milder bases like K₂CO₃ or K₃PO₄ are often effective. | Stronger bases like Cs₂CO₃ or t-BuONa may be required. |
| Temperature | Reactions often proceed at moderate temperatures (e.g., 80-100 °C). | Higher temperatures (e.g., 100-120 °C) are common. |
| Outcome | Generally higher yields and faster reaction times. | Can be lower yielding; may require extensive optimization. |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the same fundamental principles apply. The oxidative addition of the aryl halide to the palladium catalyst remains the critical step.[5][6]
| Feature | 1-(2-bromophenyl)tetrazole (Ar-Br) | 1-(2-chlorophenyl)tetrazole (Ar-Cl) |
| Catalyst/Ligand | First and second-generation Buchwald-Hartwig ligands (e.g., BINAP, DPPF) are often successful.[6] | Requires modern, highly active ligands (e.g., GPhos, BrettPhos) designed specifically for activating C-Cl bonds. |
| Base | NaOt-Bu is common, but weaker bases like K₃PO₄ can sometimes be used. | Almost always requires a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[7] |
| Temperature | Typically 80-110 °C. | Often requires >100 °C. |
| Substrate Scope | Generally broad scope for coupling with various amines. | Can be more challenging, especially with less nucleophilic or sterically hindered amines. |
A Contrasting Case: Nucleophilic Aromatic Substitution (SNAr)
It is crucial to recognize that the "Br > Cl" reactivity trend is specific to reactions where the C-X bond is broken in the rate-determining step. In Nucleophilic Aromatic Substitution (SNAr), the mechanism and reactivity order are entirely different.
SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is favored by a more electronegative halogen, which can better stabilize the negative charge of this intermediate through induction. Therefore, the reactivity trend for SNAr is often the reverse of that for cross-coupling:
Ar-F > Ar-Cl > Ar-Br > Ar-I
For 1-(2-halophenyl)tetrazoles, the tetrazole ring itself is a moderately electron-withdrawing group, which can help facilitate SNAr, but the reaction would still be more favorable for the chloro-derivative than the bromo-derivative, assuming other factors are equal.
Caption: In SNAr, nucleophilic attack is the rate-determining step.
Practical Guidance and Strategic Selection
The choice between the bromo- and chloro-starting material is a strategic one based on project goals.
Caption: A workflow for choosing the appropriate starting material.
-
For Rapid Discovery and High Reactivity: For early-stage research, medicinal chemistry, or when working with sensitive functional groups, 1-(2-bromophenyl)tetrazole is the superior choice. Its high reactivity ensures a higher probability of success under standard conditions, saving valuable optimization time.[2]
-
For Cost-Effective, Large-Scale Synthesis: For process development and large-scale manufacturing where cost per kilogram is paramount, 1-(2-chlorophenyl)tetrazole is the more economical option. The initial savings on the starting material must be weighed against the higher cost of advanced catalysts and ligands and potentially longer, more energy-intensive reaction conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of the more reactive 1-(2-bromophenyl)tetrazole and is based on established methods for similar substrates.[8]
Reaction: Coupling of 1-(2-bromophenyl)-1H-tetrazole with Phenylboronic Acid
Materials:
-
1-(2-bromophenyl)-1H-tetrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(2-bromophenyl)-1H-tetrazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Insight: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, deactivating the catalyst and halting the reaction. An inert atmosphere is crucial for success.
-
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Causality Insight: Anhydrous solvent is used to prevent competitive protodeboronation of the boronic acid, a common side reaction that consumes the coupling partner.
-
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 1-(2-biphenyl)-1H-tetrazole.
References
Click to expand
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. [Link]
-
Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]
-
MDPI. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2020). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ACS Publications. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
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Radboud Repository. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings. [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
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MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
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Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
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PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
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A Senior Application Scientist's Guide to Distinguishing 1,5- and 2,5-Disubstituted Tetrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are of significant interest due to their wide-ranging applications in pharmaceuticals as bioisosteres for carboxylic acids and amides. The synthesis of disubstituted tetrazoles often yields a mixture of 1,5- and 2,5-isomers, the differentiation of which is a critical, yet often challenging, analytical task. This guide provides an in-depth comparison of the key analytical techniques used to distinguish these two isomeric forms, supported by experimental data and field-proven insights.
The Challenge: Subtle Differences with Significant Consequences
The choice of substitution on the tetrazole ring profoundly impacts its physicochemical properties, including its metabolic stability, acidity, and ability to interact with biological targets. Consequently, the correct assignment of the substitution pattern is not merely an academic exercise but a crucial step in the drug discovery and development pipeline. The structural difference between 1,5- and 2,5-disubstituted tetrazoles lies in the position of one of the substituents on the nitrogen atoms of the ring. This subtle variation gives rise to distinct electronic environments within the molecule, which can be probed using various spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Differentiation
NMR spectroscopy is arguably the most powerful and routinely used technique for the structural elucidation of organic molecules, and the case of tetrazole isomers is no exception. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments can provide a wealth of information to confidently assign the correct isomeric structure.
¹H and ¹³C NMR: Probing the Carbon and Proton Environments
The chemical shifts of the protons and carbons directly attached to the tetrazole ring, as well as the carbon atom within the ring itself, are sensitive to the substitution pattern.
Key Differentiating Features in ¹H and ¹³C NMR:
-
The Tetrazole Ring Carbon (C5): The ¹³C chemical shift of the carbon atom in the tetrazole ring (C5) is a reliable indicator of the substitution pattern. In general, the C5 of a 2,5-disubstituted tetrazole is more deshielded and appears at a higher chemical shift (further downfield) compared to the C5 of the corresponding 1,5-disubstituted isomer .[1][2] This is attributed to the different electronic effects of the substituents on the ring nitrogens.
-
The N-Substituent's α-Carbon: A crucial diagnostic marker is the chemical shift of the carbon atom directly attached to the nitrogen of the tetrazole ring (the N-Cα carbon). For 2,5-disubstituted tetrazoles , the N-Cα carbon signal is consistently observed at a higher chemical shift (more deshielded) than in the corresponding 1,5-disubstituted isomers .[2] This downfield shift in the 2,5-isomer is a robust and widely used parameter for isomer assignment.
-
The C5-Substituent's α-Proton and α-Carbon: The chemical shifts of the protons and carbons of the substituent at the C5 position can also be influenced by the isomeric form, although these differences are often less pronounced than those of the N-substituent.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges for Disubstituted Tetrazoles
| Nucleus | 1,5-Disubstituted Tetrazole (ppm) | 2,5-Disubstituted Tetrazole (ppm) | Key Observation |
| Tetrazole C5 | ~153 - 156 | ~163 - 165 | C5 is more deshielded in the 2,5-isomer.[1][2] |
| N-Cα | Varies with substituent | Generally higher than 1,5-isomer | N-Cα is significantly more deshielded in the 2,5-isomer.[2] |
| C5-Cα | Varies with substituent | Varies with substituent | Less diagnostically reliable than N-Cα. |
| N-CHₓ | Varies with substituent | Generally deshielded vs. 1,5-isomer | Protons on the N-substituent are often deshielded in the 2,5-isomer.[3] |
Experimental Protocol: ¹³C NMR for Isomer Differentiation
-
Sample Preparation: Dissolve 10-20 mg of the tetrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (e.g., 125 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the spectrum using the solvent peak as a reference.
-
Identify the chemical shift of the tetrazole ring carbon (C5) and the α-carbon of the N-substituent.
-
Compare the observed chemical shifts with the expected ranges for 1,5- and 2,5-disubstituted tetrazoles.
-
¹⁵N NMR: A Definitive Tool for Isomer Assignment
Nitrogen-15 NMR spectroscopy is an exceptionally powerful technique for distinguishing between tetrazole isomers due to the large chemical shift range of nitrogen and its high sensitivity to the local electronic environment.
Key Differentiating Features in ¹⁵N NMR:
-
Distinct Chemical Shift Ranges: The four nitrogen atoms of the tetrazole ring in the 1,5- and 2,5-isomers resonate in distinct and well-separated regions of the ¹⁵N NMR spectrum.
-
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is invaluable for unambiguous assignments. Correlations between the protons of the N-substituent and the nitrogen atoms of the tetrazole ring provide direct evidence of the point of attachment. In a 1,5-disubstituted tetrazole , the protons of the N-substituent will show a correlation to the N1 nitrogen. In a 2,5-disubstituted tetrazole , this correlation will be to the N2 nitrogen.[4]
Table 2: Representative ¹⁵N NMR Chemical Shift Ranges for Disubstituted Tetrazoles
| Nitrogen Atom | 1,5-Disubstituted Tetrazole (ppm) | 2,5-Disubstituted Tetrazole (ppm) |
| N1 | ~ -70 to -90 | ~ -10 to 10 |
| N2 | ~ -10 to 10 | ~ -130 to -150 |
| N3 | ~ -10 to 10 | ~ -10 to 10 |
| N4 | ~ -40 to -60 | ~ -40 to -60 |
Note: Chemical shifts are referenced to liquid ammonia and can vary depending on the substituents and solvent.
Experimental Protocol: ¹H-¹⁵N HMBC for Isomer Assignment
-
Sample Preparation: Prepare a concentrated solution (20-50 mg) of the tetrazole sample in a suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Parameters (e.g., 500 MHz Spectrometer):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplpndqf).
-
Spectral Widths: Optimized for the proton and nitrogen chemical shift ranges of the sample.
-
¹J(N,H) Coupling Constant: Set to an average value (e.g., 90 Hz).
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 4-10 Hz.
-
Number of Scans and Increments: Sufficient to achieve good signal-to-noise in both dimensions.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Look for cross-peaks between the protons of the N-substituent and the nitrogen atoms of the tetrazole ring.
-
A correlation to a nitrogen in the region expected for N1 confirms a 1,5-isomer, while a correlation to a nitrogen in the region expected for N2 confirms a 2,5-isomer.
-
Mass Spectrometry (MS): Unveiling Isomer-Specific Fragmentation
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be diagnostic for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers.
Key Differentiating Fragmentation Pathways:
-
1,5-Disubstituted Tetrazoles: Upon ionization, these isomers often undergo fragmentation through the extrusion of a molecule of nitrogen (N₂) or a nitrogen radical (N₃).[5] The specific pathway can be influenced by the nature of the substituents.
-
2,5-Disubstituted Tetrazoles: A characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion mode is the elimination of a neutral molecule of hydrazoic acid (HN₃).[6] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.
The differences in the fragmentation patterns arise from the different connectivity of the atoms in the two isomers, leading to distinct electronic rearrangements upon ionization and subsequent fragmentation.
Diagram 1: Generalized Fragmentation Pathways
Caption: Generalized MS fragmentation pathways for tetrazole isomers.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the tetrazole sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters (e.g., ESI-Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.
-
MS/MS: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen).
-
Collision Energy: Ramp the collision energy to observe a range of fragment ions.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the major fragment ions.
-
Determine the neutral losses from the precursor ion.
-
Compare the observed fragmentation pattern with the expected pathways for 1,5- and 2,5-disubstituted tetrazoles.
-
X-ray Crystallography: The Definitive Answer
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural determination. This technique allows for the direct visualization of the atomic positions in three-dimensional space, leaving no doubt as to the substitution pattern.
Key Differentiating Features in X-ray Crystallography:
-
Direct Visualization: The electron density map generated from the diffraction data directly reveals the connectivity of the atoms, confirming which nitrogen atom bears the substituent.
-
Bond Lengths and Angles: While both isomers exhibit aromatic character, there are subtle but measurable differences in bond lengths and angles within the tetrazole ring. Analysis of a large number of crystal structures from the Cambridge Structural Database (CSD) reveals these trends.[7]
Table 3: Average Bond Lengths and Angles from Crystallographic Data
| Parameter | 1,5-Disubstituted Tetrazole | 2,5-Disubstituted Tetrazole |
| N1-N2 Bond Length (Å) | ~1.34 | ~1.34 |
| N2-N3 Bond Length (Å) | ~1.29 | ~1.29 |
| N3-N4 Bond Length (Å) | ~1.34 | ~1.34 |
| N4-C5 Bond Length (Å) | ~1.35-1.38 | ~1.35-1.38 |
| C5-N1 Bond Length (Å) | ~1.39-1.41 | Not applicable |
| C5-N(substituent) Bond Angle (°) | Not applicable | ~123-124 |
| N1-N(substituent) Bond Angle (°) | Varies | Not applicable |
Data averaged from multiple structures in the Cambridge Structural Database.[7]
Diagram 2: Workflow for Isomer Differentiation
Caption: A typical workflow for distinguishing tetrazole isomers.
Conclusion: A Multi-faceted Approach for Confident Assignment
The differentiation of 1,5- and 2,5-disubstituted tetrazole isomers is a critical analytical challenge with significant implications for drug development and materials science. While each of the techniques discussed provides valuable information, a multi-faceted approach is often the most robust strategy for unambiguous isomer assignment.
-
NMR spectroscopy , particularly the combination of ¹³C and ¹⁵N (via ¹H-¹⁵N HMBC) experiments, stands as the most powerful and routinely applicable method.
-
Mass spectrometry offers a rapid and sensitive means of differentiation based on characteristic fragmentation patterns.
-
X-ray crystallography , when feasible, provides the ultimate and irrefutable structural proof.
By understanding the principles behind each technique and the specific diagnostic features for each isomer, researchers can confidently and accurately characterize their synthesized tetrazole derivatives, ensuring the integrity of their scientific endeavors.
References
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
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MDPI. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Retrieved from [Link]
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University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]
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- Guedes, A., Reva, I., & Fausto, R. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3248.
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MDPI. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature (Reviewer Comments). Retrieved from [Link]
- Pérez-Picaso, L., et al. (2016). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 59(24), 11075–11089.
- Panchagnula, S. R., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(9), 4341–4349.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. eBooks, 1-61.
- Zhang, L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Gholap, A. R., & Toti, K. S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
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ResearchGate. (n.d.). Cross-peaks in 1 H-15 N HMBC spectrum of 5-vinyl-1H-tetrazole 1. Retrieved from [Link]
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ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°). Retrieved from [Link]
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Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
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ResearchGate. (2025). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Retrieved from [Link]
- Popova, Y. A., et al. (2017). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285223.
- Kurbatov, S. V., et al. (2013). Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series of azido-1,2,4-triazines and azidopyrimidines. The Journal of Organic Chemistry, 78(13), 6424–6434.
- Wratil, C. P. R., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(5), 781–791.
- Beilstein-Institut. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry.
- Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitro- and azido-1,2,4-triazines. Organic & Biomolecular Chemistry, 17(37), 8561–8573.
- Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 67(21), 7289–7293.
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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A Comparative Guide to the Validation of Elemental Analysis for Bromophenyl Tetrazole Derivatives
Introduction: The Critical Role of Elemental Composition in Pharmaceutical Integrity
In the landscape of modern drug development, tetrazole derivatives have emerged as a cornerstone scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Specifically, bromophenyl tetrazole derivatives, which incorporate a bromine atom into their structure, are of significant interest for creating novel therapeutic agents.[4] The presence and precise proportion of each element within these molecules are fundamental to their identity, purity, safety, and efficacy. For researchers and drug development professionals, verifying the elemental composition is not merely a characterization step; it is a critical quality attribute and a regulatory expectation.
This guide provides an in-depth comparison of common analytical techniques for the elemental analysis of bromophenyl tetrazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present a robust validation framework grounded in international regulatory standards, and provide detailed protocols and comparative data to guide your analytical strategy. Our focus is on building a self-validating system of analysis that ensures data integrity from the bench to regulatory submission.
Selecting the Appropriate Analytical Technique: A Risk-Based Approach
The choice of an analytical instrument for determining the elemental composition of a bromophenyl tetrazole derivative is a critical decision that impacts data quality, sample throughput, and cost. The primary elements of interest are Carbon (C), Hydrogen (H), and Nitrogen (N) to confirm the organic backbone, and Bromine (Br) to verify the presence and stoichiometry of the key halogen. Three principal techniques are commonly employed, each with distinct advantages and limitations.
-
Combustion Analysis (CHNS-X): This is the gold-standard and most direct method for determining the mass percentage of C, H, N, S, and halogens (X) in an organic compound. The methodology is based on the complete, high-temperature combustion of the sample in an oxygen-rich atmosphere.[5] This process quantitatively converts the elements into simple, detectable gases (CO₂, H₂O, N₂) and the halogen into its hydrohalic acid (e.g., HBr). Subsequent detection, often by thermal conductivity (for C, H, N) and microcoulometric titration or potentiometry (for Br), allows for precise quantification.[5] Its primary advantage is its accuracy and directness for bulk elemental composition. However, it is a destructive technique.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Renowned for its exceptional sensitivity, ICP-MS is a powerful tool for trace and ultra-trace elemental analysis.[6][7][8] The process involves introducing a (typically liquid) sample into a high-temperature argon plasma, which atomizes and ionizes the components. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio. While unparalleled for detecting elemental impurities as mandated by ICH Q3D guidelines[9][10][11], its application for determining bromine in an organic matrix presents challenges. Bromine has a high first ionization potential, which can lead to lower sensitivity compared to metals.[12][13] Furthermore, it requires complete sample digestion to break down the organic matrix, a step that can be complex and a source of error.[14][15]
-
X-Ray Fluorescence (XRF): XRF is a non-destructive spectroscopic technique that is particularly useful for identifying and quantifying elements.[16] The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays identifies the element, while their intensity corresponds to its concentration. The significant advantage of XRF is its speed and minimal sample preparation, making it ideal for rapid screening.[17] However, its sensitivity is generally lower than ICP-MS, and it is susceptible to matrix effects, where the surrounding sample composition can influence the results.[18] For halogenated drug products, XRF has shown particular promise, sometimes providing better results than ICP techniques for chlorine and bromine salts.[17]
A Framework for Method Validation Aligned with ICH Q2(R2)
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[19][20] The International Council for Harmonisation (ICH) Q2(R2) guideline is the globally recognized standard for this process, ensuring that analytical methods yield reliable, reproducible, and accurate data.[21][22][23] For the elemental analysis of a bromophenyl tetrazole derivative, validation confirms that the chosen method can accurately quantify the elemental composition.
The core validation characteristics are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In elemental analysis, specificity is achieved by the fundamental principle of the technique—combustion, for example, destroys the organic matrix, isolating the elements of interest as simple inorganic molecules.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a Certified Reference Material (CRM) with a known elemental composition similar to the analyte. The result is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate analyses of the same sample).
-
Intermediate Precision: Expresses the variation within a laboratory due to random events such as different days, different analysts, or different equipment.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample.[19] For elemental analysis, this is typically demonstrated by analyzing varying weights of a single homogenous sample. A minimum of five different weights is recommended.[20]
-
Range: The interval between the upper and lower amounts of analyte for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.[19][20] For combustion analysis, this could include varying the combustion furnace temperature or the gas flow rate slightly.
Comparative Performance and Experimental Data
The following table summarizes the typical performance characteristics of the three main techniques for the analysis of a bromophenyl tetrazole derivative. The data presented are illustrative but representative of what can be achieved with properly validated methods.
| Parameter | Combustion Analysis | ICP-MS | XRF |
| Primary Application | Bulk Elemental Composition (%C, H, N, Br) | Trace Elemental Impurities (ppm, ppb) | Rapid Screening, Halogen Content |
| Precision (Typical %RSD) | < 0.3% | 2-5% | 1-5% |
| Accuracy (Typical %Recovery) | 99.5 - 100.5% | 90 - 110% | 95 - 105% |
| Limit of Quantitation (LOQ) | ~0.1% | < 1 ppb | ~10-100 ppm |
| Sample Preparation | Simple (weighing) | Complex (acid digestion) | Minimal (direct analysis) |
| Analysis Time per Sample | ~10-15 minutes | ~5-10 minutes (post-digestion) | ~1-5 minutes |
| Destructive? | Yes | Yes | No |
Experimental Protocol: Validation of Bromine Content by Oxygen Flask Combustion
This protocol details the validation of bromine content in a novel bromophenyl tetrazole derivative using the robust and widely accepted oxygen flask combustion method followed by potentiometric titration.[24]
Objective: To validate an analytical method for the quantitative determination of bromine, ensuring it is accurate, precise, linear, and robust.
1. Materials and Reagents:
-
Sample: Bromophenyl tetrazole derivative (homogenous batch)
-
Certified Reference Material (CRM): e.g., p-Bromobenzoic acid
-
Combustion Flask: 500-mL heavy-walled borosilicate glass flask with a platinum sample carrier in the stopper.
-
Filter Paper: Ashless, low-halogen content.
-
Absorbing Solution: 10 mL deionized water and 2.0 mL of 2 N Potassium Hydroxide (KOH) solution.
-
Reducing Agent: Hydrazine sulfate solution.
-
Titrant: Standardized 0.01 N ethanolic Silver Nitrate (AgNO₃) solution.
-
Instrumentation: Potentiometer with a glass-silver electrode system.
2. Validation Procedure:
-
Accuracy:
-
Accurately weigh three separate portions of the p-Bromobenzoic acid CRM (approx. 3-5 mg each).
-
Perform the combustion and titration procedure for each CRM sample (as detailed in steps 4-7 below).
-
Calculate the percent recovery of bromine using the formula: (Actual Result / Theoretical Value) * 100.
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.
-
-
Precision (Repeatability):
-
Accurately weigh six individual samples of the bromophenyl tetrazole derivative (approx. 3-5 mg each).
-
Analyze each sample sequentially using the combustion and titration procedure.
-
Calculate the mean percentage of bromine and the relative standard deviation (%RSD).
-
Acceptance Criterion: The %RSD should not be more than 2.0%.[22]
-
-
Linearity:
-
Prepare at least five samples of the bromophenyl tetrazole derivative with varying weights, covering a range from 50% to 150% of the target analytical weight (e.g., 2 mg to 6 mg).
-
Analyze each sample using the combustion and titration procedure.
-
Plot the volume of AgNO₃ titrant consumed (mL) versus the sample weight (mg).
-
Perform a linear regression analysis.
-
Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.995.
-
3. Standard Combustion and Titration Procedure:
- Accurately weigh the sample (3-5 mg) onto a piece of pre-weighed, folded filter paper.
- Place the wrapped sample into the platinum carrier of the flask stopper.
- Add the absorbing solution (10 mL water, 2 mL KOH) to the combustion flask.
- Flush the flask with a rapid flow of pure oxygen for at least one minute to displace all air.[24]
- Ignite the filter paper tail and immediately plunge the stopper into the flask, holding it firmly. The flask should be inverted to create a water seal.
- After combustion is complete (approx. 15-20 minutes), shake the flask vigorously to ensure all combustion products are absorbed into the alkaline solution.
- Add hydrazine sulfate solution to reduce any bromate formed to bromide.
- Transfer the solution to a beaker, acidify with nitric acid, and titrate potentiometrically with the standardized 0.01 N AgNO₃ solution.
- Record the volume of titrant required to reach the equivalence point.
Conclusion
The validation of elemental analysis for bromophenyl tetrazole derivatives is a foundational activity in pharmaceutical development that ensures product quality and data integrity. While highly sensitive techniques like ICP-MS are essential for controlling trace elemental impurities, Combustion Analysis remains the most reliable, accurate, and direct method for confirming the bulk elemental composition and stoichiometry of the active pharmaceutical ingredient itself. Its validation, when performed according to the rigorous framework of ICH Q2(R2), provides an unassailable assurance of a compound's identity and purity. XRF offers a valuable complementary role for rapid, non-destructive screening.
Ultimately, the choice of method should be driven by a risk-based assessment of the analytical objective.[9][10] By understanding the principles behind each technique and adhering to systematic validation protocols, researchers and scientists can generate data that is not only scientifically sound but also fully compliant with global regulatory expectations.
References
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Quantitative determination of bromine-labeled organic compounds by XRF Source: AKJournals URL
- Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: Springer URL
- Source: U.S.
- Title: ICH Q2(R2)
- Title: Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry Source: Thermo Fisher Scientific URL
- Title: Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review Source: Rapid Communications in Mass Spectrometry URL
- Title: Laboratory of Organic Elemental Analysis Source: Central Laboratories UCT Prague URL
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion Source: ASTM International URL
- Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL
- Title: The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis Source: Malvern Panalytical URL
- Title: Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF Source: ResearchGate URL
- Title: Q 2 (R1)
- Title: Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods Source: Walsh Medical Media URL
- Title: Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES Source: PubMed URL
- Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Center for Biotechnology Information URL
- Title: Characterization of bromine and chlorine in the closed combustion system Source: ResearchGate URL
- Title: The Problems Associated With Elemental Analysis Source: AZoNano URL
- Title: Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties Source: Eurasian Chemical Communications URL
- Title: Innovative Technique Enables Comprehensive Analysis of Bromine, Iodine, and Other Components in Northern Hainan Island Soil Source: Spectroscopy Online URL
- Title: A Review of Halogen/Halide-Free Test Methods and Classifications for Soldering Materials in the Electronics Industry Source: Indium Corporation URL
- Title: Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review Source: PubMed URL
- Title: FDA´s final Guidance on Elemental Impurities in Drug Products Source: ECA Academy URL
- Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions Source: Journal of Chemical Health Risks URL
- Title: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
- Title: guideline for elemental impurities q3d(r1)
- Title: Quality Guidelines Source: International Council for Harmonisation URL
- Title: Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> Source: Analytik Jena URL
- Title: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
- Title: determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography Source: Circuit Insight URL
- Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: LCGC URL
- Title: Elemental Impurities in Drug Products; Guidance for Industry; Availability Source: Federal Register URL
- Title: Degradation of Brominated Organic Compounds (Flame Retardants)
- Title: Tetrazoles via Multicomponent Reactions Source: ACS Publications URL
- Title: Elemental Analysis - Bromine (Br)
- Source: News-Medical.
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- Title: ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works Source: SPECTRO Analytical Instruments URL
- Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: ACS Publications URL
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
- Title: Organobromine chemistry Source: Wikipedia URL
- Title: Improving the accuracy of hand-held X-ray fluorescence spectrometers as a tool for monitoring brominated flame retardants in Source: Pure URL
- Title: Understanding the Bromine Test for Unsaturation in Organic Compounds Source: Oreate AI Blog URL
- Title: Determination of bromine in organic compounds by high-performance liquid chromatography Source: PubMed URL
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A Comparative Guide to the Chromatographic Retention of 1-(2-bromophenyl)-5-methyl-1H-tetrazole and Its Positional Isomers
For researchers and professionals in drug development, the analytical characterization of novel chemical entities is a cornerstone of establishing purity, stability, and pharmacokinetic profiles. The compound 1-(2-bromophenyl)-5-methyl-1H-tetrazole, a substituted tetrazole, presents unique analytical challenges due to the presence of a polar tetrazole ring, a non-polar bromophenyl group, and the potential for isomeric variants. This guide provides a comparative analysis of the predicted chromatographic retention behavior of this compound and its 3-bromo and 4-bromo positional isomers.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
RP-HPLC is a primary tool for the purity assessment of non-volatile, polar to moderately non-polar compounds. The separation is governed by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[1] For the bromophenyl-methyl-tetrazole isomers, retention will primarily be dictated by their relative hydrophobicity.
The Influence of Isomeric Position on Retention
The position of the bromine atom on the phenyl ring is expected to be the most significant factor influencing retention in RP-HPLC. Generally, in a series of positional isomers, the para-substituted compound (4-bromo) is the most hydrophobic and thus the most retained on a standard C18 column. This is due to its symmetrical structure, which allows for a more effective interaction with the stationary phase.
The ortho-isomer (2-bromo), our primary compound of interest, may exhibit a shorter retention time than the para-isomer. This is often attributed to potential intramolecular interactions or steric hindrance that can reduce the molecule's overall effective hydrophobicity. The meta-isomer (3-bromo) is expected to have an intermediate retention time between the ortho and para isomers.
To enhance the separation of these isomers, a stationary phase capable of π-π interactions, such as a phenyl-hexyl column, can be employed.[2] These interactions between the aromatic stationary phase and the analyte's phenyl ring can provide an additional separation mechanism beyond simple hydrophobicity, potentially improving the resolution between the closely eluting isomers.
Experimental Protocol: RP-HPLC
This protocol is designed to be a robust starting point for the method development and analysis of this compound and its isomers.
Sample Preparation:
-
Prepare a stock solution of the analyte(s) at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[3]
-
Columns:
-
Column 1: C18, 250 mm x 4.6 mm, 5 µm particle size (for standard hydrophobic separation).[2]
-
Column 2: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size (for enhanced separation through π-π interactions).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 40% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Predicted Performance and Data Comparison
The following table summarizes the predicted retention times and elution order for the three isomers on both a C18 and a Phenyl-Hexyl column. The elution order is based on the general principle that increased symmetry and hydrophobicity (para > meta > ortho) lead to longer retention in RP-HPLC. The Phenyl-Hexyl column is expected to provide slightly longer retention times overall due to the additional π-π interaction mechanism.
| Compound | Predicted Retention Time (min) on C18 | Predicted Retention Time (min) on Phenyl-Hexyl | Predicted Elution Order |
| This compound | 12.5 | 13.0 | 1 |
| 1-(3-bromophenyl)-5-methyl-1H-tetrazole | 12.9 | 13.5 | 2 |
| 1-(4-bromophenyl)-5-methyl-1H-tetrazole | 13.4 | 14.1 | 3 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and exact conditions.
Visualization of RP-HPLC Workflow
Caption: A typical workflow for the RP-HPLC analysis of tetrazole derivatives.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. The tetrazole ring system is generally stable, making GC a viable analytical technique.[4] In GC, retention is primarily governed by the analyte's volatility (boiling point) and its interaction with the stationary phase.
The Influence of Isomeric Position on Volatility
The boiling points of positional isomers are often very similar, which can make their separation by GC challenging.[5] However, subtle differences in intermolecular forces can be exploited. The para-isomer, with its higher symmetry, may pack more efficiently into a crystal lattice, leading to a higher melting point. Its boiling point, however, is influenced by its dipole moment. The 4-bromo isomer will have a lower net dipole moment than the 2-bromo and 3-bromo isomers, which could lead to weaker dipole-dipole interactions and potentially a slightly lower boiling point, resulting in an earlier elution time on a non-polar column. The ortho and meta isomers are expected to have similar, and slightly higher, boiling points.
A mid-polarity stationary phase (e.g., one containing a phenyl- or cyanopropyl- functional group) could offer alternative selectivity based on dipole interactions, potentially improving the resolution of these isomers.
Experimental Protocol: GC-MS
This protocol provides a starting point for the GC-MS analysis of bromophenyl-methyl-tetrazole isomers.
Sample Preparation:
-
Prepare a stock solution of the analyte(s) at 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.
-
Dilute the stock solution to a working concentration of approximately 10-20 µg/mL.
Chromatographic Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms (5% phenyl-arylene), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 2 µL injection volume, injector temperature 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 50-350 m/z.
-
Predicted Performance and Data Comparison
The following table summarizes the predicted retention times and elution order for the three isomers. The elution order is based on the predicted boiling points, with the less polar, more volatile isomer eluting first.
| Compound | Predicted Retention Time (min) on DB-5ms | Predicted Elution Order |
| 1-(4-bromophenyl)-5-methyl-1H-tetrazole | 10.2 | 1 |
| 1-(3-bromophenyl)-5-methyl-1H-tetrazole | 10.5 | 2 |
| This compound | 10.6 | 3 |
Note: These are estimated retention times and will vary depending on the specific GC-MS system and conditions. The elution order of the 2- and 3-isomers may be very close.
Visualization of GC-MS Workflow
Caption: A standard workflow for the GC-MS analysis of semi-volatile organic compounds.
Conclusion and Recommendations
This guide provides a predictive framework for developing chromatographic methods for the analysis of this compound and its positional isomers.
-
For purity analysis and quantification , RP-HPLC is the recommended technique due to its high precision and suitability for these types of compounds. Starting with a C18 column is a standard approach, but a Phenyl-Hexyl column is highly recommended to improve the resolution of the isomers through π-π interactions.
-
For identification and trace-level analysis , GC-MS is a powerful tool, providing both chromatographic separation and structural information from the mass spectrum. While the isomers are expected to have very similar retention times, a temperature-programmed run on a standard DB-5ms column should provide sufficient resolution for identification.
The self-validating nature of these protocols lies in their systematic approach. By starting with these well-reasoned conditions, a researcher can perform initial experiments and then logically adjust parameters—such as the gradient slope in HPLC or the temperature ramp in GC—to optimize the separation based on the observed results. The principles outlined here provide the causal logic needed to make those informed decisions, ensuring the development of a robust and reliable analytical method.
References
- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza.
- Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- BenchChem. (n.d.).
- Di Mola, A., et al. (2022).
- Karakuş, V., & Pekin, G. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery.
- Jabeen, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Marriott, P. J., et al. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods.
- Roy, K., et al. (2014). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry.
- D'Orazio, G., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
- Berkland, H. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Yin, P., et al. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions.
- Shen, L., et al. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- El-Faham, A., et al. (2025). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. PMC.
- Separation Science. (2024).
- D'Acquarica, I., et al. (2014). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- RSC Advances. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
- García-Álvarez-Coque, M. C. (2013). Mechanisms of retention in HPLC Part 2.
- Zgonnik, V. O., et al. (2024).
- Alaee, M. (2010).
- Hartikka, A., & Arvidsson, P. I. (2005). 5-(Pyrrolidine-2-yl)
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- 5. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
